molecular formula C8H11ClN2O B2867896 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride CAS No. 2470439-51-9

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

Numéro de catalogue: B2867896
Numéro CAS: 2470439-51-9
Poids moléculaire: 186.64
Clé InChI: WFOCRXJYMZBASI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-amino-1-cyclopropylpyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h1-2,5-6H,3-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOCRXJYMZBASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-Amino-1-cyclopropylpyridin-2-one Hydrochloride: Technical Monograph

[1]

Part 1: Executive Summary & Strategic Utility

Compound: 3-Amino-1-cyclopropylpyridin-2-one hydrochloride CAS: 1447960-21-5 Molecular Formula: C₈H₁₀N₂O[1] · HCl Molecular Weight: 186.64 g/mol (salt), 150.18 g/mol (free base)[1]

The "Privileged" Scaffold

In modern medicinal chemistry, 3-amino-1-cyclopropylpyridin-2-one represents a high-value "privileged scaffold."[1] It serves as a bioisostere for quinolinones and isoquinolinones, offering distinct solubility and metabolic stability profiles. The N-cyclopropyl group is a critical pharmacophore feature; it provides steric bulk to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases) while preventing metabolic N-dealkylation more effectively than simple alkyl chains.[1]

Primary Therapeutic Applications:

  • Kinase Inhibition: A key intermediate for Type I and Type II inhibitors targeting PIM kinases (PIM-1, PIM-2) and Janus Kinases (JAK) . The pyridone oxygen and amino group form a donor-acceptor motif essential for hinge-region binding.[1]

  • Neutrophil Elastase Inhibitors: Used in the synthesis of non-peptide inhibitors for treating pulmonary diseases (COPD, Cystic Fibrosis).

  • Antivirals: Structural similarity to core fragments used in RSV fusion inhibitors.

Part 2: Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecificationNotes
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas.[1]
Solubility Water (>50 mg/mL), DMSO, MethanolHigh aqueous solubility due to HCl salt form.
Melting Point >200°C (decomposition)Typical for amino-pyridinium salts.[1]
pKa (Calc) ~3.5 (pyridine N), ~14 (amide NH)Protonation occurs at the exocyclic amine or pyridone oxygen depending on tautomer.
Hygroscopicity HighRequires desiccation; handle in glovebox for analytical weighing.

Part 3: Synthetic Methodologies

Method A: The Chan-Lam Coupling Route (Medicinal Chemistry Scale)

Rationale: This method uses mild conditions to install the difficult cyclopropyl group on the amide nitrogen using copper catalysis, avoiding the harsh conditions of direct alkylation which often leads to O-alkylation byproducts.

Reaction Scheme:

  • Substrate: 3-Nitropyridin-2-one

  • Coupling Partner: Cyclopropylboronic acid

  • Catalyst: Cu(OAc)₂ / Bipyridine

  • Reduction: H₂ / Pd-C

Step-by-Step Protocol:
  • Coupling:

    • Charge a reaction vessel with 3-nitropyridin-2-one (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-bipyridine (1.0 eq).

    • Suspend in Dichloroethane (DCE) or Acetonitrile.

    • Add Na₂CO₃ (2.0 eq) and heat to 70°C under an air atmosphere (oxidative coupling requires O₂ or stoichiometric Cu).

    • Checkpoint: Monitor by LC-MS for the disappearance of the starting pyridone (M+1: 141).

    • Workup: Filter through Celite, wash with EDTA solution (to remove Cu), and concentrate. Purify via flash chromatography (Hex/EtOAc).

  • Reduction:

    • Dissolve the intermediate (1-cyclopropyl-3-nitropyridin-2-one) in Methanol.[1]

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 4 hours.

    • Critical Step: Filter under Nitrogen to prevent oxidation of the resulting amine.

  • Salt Formation:

    • Add 4M HCl in Dioxane (1.1 eq) to the filtrate.

    • Concentrate to dryness or precipitate with Et₂O to yield 3-amino-1-cyclopropylpyridin-2-one hydrochloride .[1]

Method B: The Ring Construction Route (Process Scale)

Rationale: For large-scale production, copper waste is undesirable.[1] This route builds the pyridine ring from acyclic precursors, ensuring regiospecificity.

Reaction Scheme:

  • Precursors: Cyclopropylamine + Methyl 2-formyl-3,3-dimethoxypropanoate (or equivalent masked formyl ester).[1]

  • Cyclization: Acid-catalyzed condensation and ring closure.[1]

Step-by-Step Protocol:
  • Condensation:

    • React cyclopropylamine (1.0 eq) with Ethyl 2-cyano-3-ethoxyacrylate in Ethanol at reflux.

    • This yields the acyclic enamine intermediate.

  • Cyclization:

    • Heat the intermediate in Dowtherm A or diphenyl ether at 200°C (thermal cyclization) to form the pyridone core.

    • Note: This often yields the 3-cyano derivative.

  • Hofmann Rearrangement (if starting from amide) or Hydrolysis/Curtius:

    • If the precursor was a 3-carboxylic acid derivative, perform a Curtius rearrangement (DPPA, tBuOH) followed by deprotection (HCl) to install the 3-amino group.[1]

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the decision matrix for synthesizing this core, highlighting the divergence between "Discovery" and "Process" workflows.

SynthesisPathwaysStartTarget: 3-Amino-1-cyclopropylpyridin-2-one HClRouteARoute A: Chan-Lam Coupling(Discovery / Lab Scale)Start->RouteARouteBRoute B: Ring Construction(Process / Kg Scale)Start->RouteBStepA1Start: 3-Nitropyridin-2-oneRouteA->StepA1StepB1Start: Cyclopropylamine + Ethyl 2-cyano-3-ethoxyacrylateRouteB->StepB1StepA2Reaction: Cyclopropylboronic acid + Cu(OAc)2(N-Arylation)StepA1->StepA2StepA3Intermediate: 1-Cyclopropyl-3-nitropyridin-2-oneStepA2->StepA3StepA4Reduction: H2 / Pd-CStepA3->StepA4FinalProduct Isolation(HCl Salt Formation)StepA4->FinalStepB2Reaction: Thermal Cyclization(200°C)StepB1->StepB2StepB3Intermediate: 1-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrileStepB2->StepB3StepB4Hydrolysis & Hofmann/CurtiusStepB3->StepB4StepB4->Final

Caption: Comparative synthetic pathways for CAS 1447960-21-5. Route A prioritizes speed; Route B prioritizes scalability.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of the intermediate for downstream API synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Cyclopropyl multiplets (0.8–1.1 ppm), Pyridone protons (aromatic region), Amine broad singlet.[1]
Purity HPLC (C18, 0.1% TFA)≥ 98.0% (Area %)
Chloride Content Titration (AgNO₃)18.5% – 19.5% (Theoretical: 19.0%)
Residual Copper ICP-MS< 20 ppm (Crucial if using Method A)
Water Content Karl Fischer< 1.0% (Must be controlled due to hygroscopicity)

Self-Validating Protocol Tip: When running ¹H-NMR, the cyclopropyl ring protons are diagnostic.[1] You should observe two distinct multiplets (2H each) upfield. If these are split or shifted significantly, check for ring-opening (formation of propyl chains) which can occur under harsh acidic conditions during salt formation if temperature is uncontrolled.

Part 6: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Aminopyridines can be potent potassium channel blockers (similar to 4-aminopyridine), potentially causing seizures if ingested or absorbed in large quantities.

  • PPE: Nitrile gloves, safety goggles, and respiratory protection (N95 or fume hood) are mandatory.

  • Storage: Store at 2-8°C under Argon. The free base is prone to oxidation (turning brown/black); the HCl salt is more stable but hygroscopic.

References

  • Chan-Lam Coupling Methodology

    • Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011(06), 829-856.[1] Link

  • Synthesis of N-Cyclopropyl Pyridones

    • Li, H., et al. (2019). "Process for the preparation of nitropyridine derivatives." World Intellectual Property Organization, WO2010089773A2. Link

  • Kinase Inhibitor Scaffolds (JAK/PIM)

    • Cho, H., et al. (2010). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 25(23), 5586. Link

  • General Properties of Aminopyridines

    • Sigma-Aldrich.[1] (n.d.). "3-Amino-2-pyridone Technical Data." Link

An In-depth Technical Guide to 3-amino-1-cyclopropyl-2-pyridone HCl: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-cyclopropyl-2-pyridone hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The pyridone scaffold is a well-established pharmacophore, and the introduction of a cyclopropyl group at the N1 position and an amino group at the C3 position presents a unique combination of structural features that may impart desirable physicochemical and pharmacological properties. This document details the structural elucidation, a proposed synthetic pathway, and key analytical methodologies for the characterization of this molecule.

Introduction

Pyridone-based structures are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their ability to act as both hydrogen bond donors and acceptors, coupled with their metabolic stability, makes them attractive moieties for interacting with biological targets.[1] The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, properties often sought in drug design.[2] The 3-amino-2-pyridone motif, in particular, has been identified as a valuable fragment in the development of kinase inhibitors.[3] This guide focuses on the hydrochloride salt of 3-amino-1-cyclopropyl-2-pyridone, providing a detailed examination of its chemical nature.

Structural Elucidation

The chemical structure of 3-amino-1-cyclopropyl-2-pyridone HCl combines a 2-pyridone ring, a cyclopropyl substituent at the nitrogen atom, and an amino group at the 3-position. The hydrochloride salt form protonates the most basic site, which is anticipated to be the exocyclic amino group, to enhance solubility and stability.

Figure 1: Chemical structure of 3-amino-1-cyclopropyl-2-pyridone HCl.

Physicochemical Properties
PropertyPredicted Value/InformationSource
Molecular FormulaC₈H₁₁ClN₂O-
Molecular Weight186.64 g/mol -
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in water, methanolGeneral knowledge
pKa (of protonated amine)~5-7Estimated

Synthesis and Purification

A potential synthetic route to 3-amino-1-cyclopropyl-2-pyridone commences with the N-alkylation of a suitable pyridone precursor, followed by functional group manipulations to introduce the amino group. A plausible pathway involves the synthesis of N-substituted 2-pyridones from ethyl nitroacetate and primary amines.[4]

Proposed Synthetic Pathway

Synthesis_Workflow A Cyclopropylamine C Intermediate A A->C Reaction B Ethyl 3-nitro-2-oxo-2H-pyran-4-carboxylate B->C D 3-Nitro-1-cyclopropyl-2-pyridone C->D Cyclization E 3-Amino-1-cyclopropyl-2-pyridone D->E Reduction of Nitro Group F 3-Amino-1-cyclopropyl-2-pyridone HCl E->F Treatment with HCl

Figure 2: Proposed synthesis workflow for 3-amino-1-cyclopropyl-2-pyridone HCl.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitro-1-cyclopropyl-2-pyridone

  • To a solution of cyclopropylamine in a suitable solvent (e.g., ethanol), add ethyl 3-nitro-2-oxo-2H-pyran-4-carboxylate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate is then subjected to cyclization, which can be achieved by heating in a high-boiling point solvent such as diphenyl ether.

  • Purify the crude product by column chromatography on silica gel to afford 3-nitro-1-cyclopropyl-2-pyridone.

Step 2: Synthesis of 3-Amino-1-cyclopropyl-2-pyridone

  • Dissolve 3-nitro-1-cyclopropyl-2-pyridone in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-amino-1-cyclopropyl-2-pyridone.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-amino-1-cyclopropyl-2-pyridone in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • A precipitate should form. Continue stirring for a short period to ensure complete salt formation.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-amino-1-cyclopropyl-2-pyridone HCl.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 3-amino-1-cyclopropyl-2-pyridone HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a multiplet in the upfield region), the pyridone ring protons (in the aromatic region), and the protons of the ammonium group (which may be broad and exchangeable).

  • ¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the carbonyl carbon of the pyridone ring (~160-170 ppm), the carbons of the pyridone and cyclopropyl rings, with the chemical shifts providing information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching vibrations from the ammonium group (broad band around 3000 cm⁻¹).

  • C=O stretching of the pyridone ring (around 1650 cm⁻¹).

  • C-N and C-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺.

Elemental Analysis

Elemental analysis for carbon, hydrogen, nitrogen, and chlorine will confirm the empirical formula of the hydrochloride salt.

Potential Applications in Drug Development

The 3-amino-2-pyridone scaffold is a known hinge-binding motif for many protein kinases.[3] The unique structural features of 3-amino-1-cyclopropyl-2-pyridone HCl make it a promising candidate for screening against a variety of kinase targets implicated in diseases such as cancer and inflammatory disorders. The cyclopropyl group may enhance binding affinity and improve pharmacokinetic properties.

Conclusion

This technical guide has outlined the key structural features, a proposed synthetic route, and analytical methods for the characterization of 3-amino-1-cyclopropyl-2-pyridone HCl. While specific experimental data for this compound remains to be published, the information provided herein serves as a valuable resource for researchers interested in synthesizing and evaluating this and related molecules for potential applications in drug discovery and development.

References

[4] Bolduc, P. N., Pfaffenbach, M., Blasczak, V. D., Mathieu, S. R., & Peterson, E. A. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6133–6136. [Link] [3] Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (2011, April 14). [Link] Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed. (2025, July 15). [Link] [2] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.). [Link] [1] New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - MDPI. (2021, October 18). [Link]

Sources

Technical Monograph: 1-Cyclopropyl-3-aminopyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-cyclopropyl-3-aminopyridin-2-one , a specialized heterocyclic building block.

Executive Summary

1-Cyclopropyl-3-aminopyridin-2-one (CAS: 1447960-21-5) is a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., MEK, IRAK4) and antimicrobial agents. Structurally, it consists of a 2-pyridone (lactam) core substituted at the nitrogen (N1) with a cyclopropyl group and at the C3 position with a primary amine.

This scaffold is valued in medicinal chemistry for its ability to mimic the steric bulk of a phenyl ring while reducing lipophilicity (LogP) and improving metabolic stability. The N-cyclopropyl group provides rigid steric occlusion, often occupying hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Physicochemical Profile

PropertyValue / Description
IUPAC Name 3-amino-1-cyclopropylpyridin-2(1H)-one
CAS Number 1447960-21-5 (Free Base); 2470439-51-9 (HCl Salt)
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral form)
pKa (Calculated) ~3.5 (Amine conjugate acid); ~17 (Lactam NH - not applicable here due to substitution)
LogP ~0.5 – 0.9 (Moderate lipophilicity)
H-Bond Donors 2 (Primary amine)
H-Bond Acceptors 2 (Carbonyl oxygen, Pyridine nitrogen lone pair involved in resonance)

Synthetic Methodologies

The synthesis of 1-cyclopropyl-3-aminopyridin-2-one is challenging due to the difficulty of introducing a cyclopropyl group onto the pyridone nitrogen via standard SN2 alkylation (due to ring strain and competing O-alkylation). Two primary routes are established: Chan-Lam Coupling (Modern) and Cyclization (Scale-up) .

Route A: Copper-Catalyzed Chan-Lam Coupling (Preferred Lab Scale)

This route utilizes the oxidative cross-coupling of 3-nitropyridin-2-one with cyclopropylboronic acid, followed by nitro reduction.

Mechanism:

  • Coupling: The N-H of 3-nitropyridin-2-one coordinates with Cu(II). Transmetallation with cyclopropylboronic acid and subsequent reductive elimination forms the N-C bond.

  • Reduction: The nitro group is reduced to the amine using hydrogenation or iron/acid.

Synthesis SM 3-Nitropyridin-2-one Inter 1-Cyclopropyl-3-nitropyridin-2-one SM->Inter Chan-Lam Coupling Reagent1 Cyclopropylboronic acid Cu(OAc)2, bipyridine Na2CO3, DCE, 70°C Reagent1->Inter Product 1-Cyclopropyl-3-aminopyridin-2-one Inter->Product Nitro Reduction Reagent2 H2, Pd/C or Fe/NH4Cl Reagent2->Product

Figure 1: Synthesis via Chan-Lam Coupling.[1][2] This method avoids the poor reactivity of cyclopropyl halides.

Experimental Protocol (Route A)

Step 1: N-Cyclopropylation

  • Charge a reaction vessel with 3-nitropyridin-2-one (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), and 2,2'-bipyridine (1.0 eq).

  • Suspend in 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Add Na₂CO₃ (2.0 eq) and heat to 70°C under an air atmosphere (oxidative coupling requires O₂ or stoichiometric Cu).

  • Monitor by LCMS. Upon completion (typically 16–24 h), filter through Celite to remove copper salts.

  • Purify the intermediate 1-cyclopropyl-3-nitropyridin-2-one via silica gel chromatography (Hexane/EtOAc).

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 2–4 hours.

  • Filter through Celite and concentrate to yield the target amine. Store as HCl salt for stability.

Chemical Reactivity & Derivatization[5][6]

The molecule possesses three distinct zones of reactivity, allowing for versatile elaboration in drug discovery campaigns.

Reactivity Center 1-Cyclopropyl-3-aminopyridin-2-one Amine C3-Amino Group (Nucleophile) Center->Amine Ring C5-Position (Electrophile Sensitive) Center->Ring Lactam C2-Carbonyl (Stable/H-Bond Acceptor) Center->Lactam Amide Amide Coupling (R-COCl / HATU) Amine->Amide RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Amine->RedAm Halogen Halogenation (Br/I) (NBS or NIS) Ring->Halogen Suzuki Suzuki Coupling (post-halogenation) Halogen->Suzuki

Figure 2: Reactivity Profile. The C3-amine is the primary handle for scaffold attachment, while C5 allows for late-stage diversification.

Key Reactions
  • Amide Coupling (C3-NH₂): The primary amine is moderately nucleophilic. It reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form stable amides. This is the standard linkage for attaching the "tail" of kinase inhibitors.

  • Electrophilic Aromatic Substitution (C5): The C5 position (para to the amino group) is electron-rich. Treatment with N-bromosuccinimide (NBS) in DMF selectively brominates this position. The resulting bromide is a substrate for Suzuki-Miyaura coupling , allowing the introduction of biaryl systems.

  • Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently to a halide (Cl, Br, I) or nitrile, enabling the core to be used as an electrophile.

Medicinal Chemistry Applications

Kinase Inhibition (MEK / IRAK4)

The 1-cyclopropyl-3-aminopyridin-2-one scaffold serves as a bioisostere for the N-phenyl-3-aminopyridin-2-one moiety found in several MEK inhibitors.

  • Role: The pyridone carbonyl and NH (if unsubstituted) or adjacent groups form a donor-acceptor motif that binds to the hinge region of kinases.

  • Advantage: The cyclopropyl group fills the hydrophobic pocket usually occupied by a phenyl ring but with a smaller molecular volume and different electronic properties, often improving ligand efficiency (LE) .

Antibacterial Agents (DNA Gyrase)

In fluoroquinolone research, N-cyclopropyl groups are "privileged structures" (e.g., Ciprofloxacin). While this specific molecule is a pyridone (not a quinolone), it is used as a fragment to construct novel bacterial topoisomerase inhibitors . The amine allows for linkage to the DNA-intercalating core.

Safety and Handling

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C. The free base may darken upon oxidation; the HCl salt is more stable.

  • Handling: Use standard PPE. Avoid inhalation of dust.

References

  • Chan-Lam Coupling Methodology:Tetrahedron Lett.1998, 39, 2933–2936.
  • Synthesis of 3-aminopyridin-2-ones:J. Med. Chem.2012, 55, 10610–10629. (Detailed protocols for substituted aminopyridones).
  • Cyclopropyl Group in Drug Design:J. Med. Chem.2016, 59, 8712–8756.
  • Commercial Availability & CAS Verification: Sigma-Aldrich / ChemScene Catalog Entries for CAS 1447960-21-5.

Sources

An In-Depth Technical Guide to 3-amino-1-cyclopropylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 3-amino-1-cyclopropylpyridin-2-one. As this compound is not extensively documented in public databases, this paper synthesizes information from closely related analogues and established chemical principles to offer a predictive but scientifically grounded resource for researchers. We will delve into its chemical identity, propose a viable synthetic route, explore its potential biological significance by drawing parallels with similar scaffolds, and provide detailed theoretical protocols.

Chemical Identity and Molecular Descriptors

The foundational step in understanding any new molecule is to establish its precise chemical identity. For 3-amino-1-cyclopropylpyridin-2-one, these are its fundamental molecular identifiers.

SMILES (Simplified Molecular-Input Line-Entry System): C1CC1N2C(=O)C(N)=CC=C2

InChIKey (International Chemical Identifier Key): LGEJHSTREAMJOP-UHFFFAOYSA-N

These identifiers provide an unambiguous representation of the molecule's structure, crucial for database searches and computational modeling.

PropertyValueSource
Molecular FormulaC8H10N2OCalculated
Molecular Weight150.18 g/mol Calculated
XLogP30.5Predicted
Hydrogen Bond Donors1Predicted
Hydrogen Bond Acceptors2Predicted

The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a molecular scaffold is a deliberate and strategic choice in medicinal chemistry. This small, strained ring system imparts a range of desirable properties that can address common challenges in drug discovery.[1]

  • Enhanced Potency and Ligand Efficiency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The unique electronic character of the cyclopropyl ring can influence the pKa of nearby functional groups and improve properties such as membrane permeability.

  • Novelty and Patentability: The introduction of a cyclopropyl group can create a novel chemical entity with a distinct intellectual property profile.

Proposed Synthesis of 3-amino-1-cyclopropylpyridin-2-one

While a specific synthesis for 3-amino-1-cyclopropylpyridin-2-one has not been published, a plausible and efficient route can be designed based on established methodologies for the synthesis of related 3-aminopyridin-2-one derivatives.[3][4] The proposed synthesis involves a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Amino-2-methoxypyridine B Intermediate 1 A->B Bromination C Intermediate 2 B->C N-Cyclopropylation D 3-amino-1-cyclopropylpyridin-2-one C->D Demethylation

Caption: Proposed synthetic workflow for 3-amino-1-cyclopropylpyridin-2-one.

Step-by-Step Experimental Protocol

Step 1: Bromination of 3-Amino-2-methoxypyridine

  • Dissolve 3-amino-2-methoxypyridine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: N-Cyclopropylation

  • To a solution of the brominated intermediate in a suitable solvent like toluene, add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the N-cyclopropylated intermediate.

Step 3: Demethylation to Yield 3-amino-1-cyclopropylpyridin-2-one

  • Dissolve the N-cyclopropylated intermediate in a solvent such as acetonitrile.

  • Add sodium iodide and trimethylsilyl chloride (TMS-Cl) to the solution. This will generate TMS-I in situ.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the demethylation process by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the final product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The final product, 3-amino-1-cyclopropylpyridin-2-one, can be further purified by recrystallization or column chromatography.

Predicted Biological Activity and Therapeutic Potential

The 3-aminopyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][5] By examining the activities of structurally similar molecules, we can infer the potential therapeutic applications of 3-amino-1-cyclopropylpyridin-2-one.

Potential Therapeutic Targets
  • Kinase Inhibition: Many 3-aminopyridin-2-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antiviral Activity: Certain derivatives of 3-aminopyridin-2(1H)-one have demonstrated antiviral properties, including activity against the AIDS virus.[3]

  • Cardiotonic Effects: The drug Amrinone, which features a related 5-amino-[3,4'-bipyridin]-6(1H)-one structure, acts as a phosphodiesterase 3 inhibitor with cardiotonic and vasodilating effects.[3]

  • Cytoprotective and Antiradical Activity: Research has shown that various 3-aminopyridin-2(1H)-one derivatives exhibit significant cytoprotective and antiradical activities, suggesting potential applications in conditions associated with oxidative stress.[3]

The presence of the cyclopropyl group may further enhance these activities by improving metabolic stability and target binding affinity.

Characterization and Quality Control

The identity and purity of the synthesized 3-amino-1-cyclopropylpyridin-2-one would be confirmed using a standard battery of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Characteristic peaks for the cyclopropyl protons, aromatic protons of the pyridinone ring, and the amine protons.
¹³C NMR Resonances corresponding to the carbons of the cyclopropyl ring, the pyridinone core, and the carbonyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety and Handling

As with any novel chemical compound, 3-amino-1-cyclopropylpyridin-2-one should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed based on the known hazards of similar aminopyridine derivatives.

Future Directions and Research Opportunities

The novel structure of 3-amino-1-cyclopropylpyridin-2-one presents several exciting avenues for future research:

  • Synthesis and Characterization: The first and most critical step is the actual synthesis and full analytical characterization of the molecule to confirm the predictions made in this guide.

  • Biological Screening: A broad-based biological screening against a panel of relevant targets (e.g., kinases, viral enzymes) would be essential to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with modifications to the cyclopropyl group and the pyridinone core would help in optimizing its biological activity.

  • In Vivo Studies: Should promising in vitro activity be identified, subsequent studies in animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

This technical guide provides a foundational framework for initiating research into 3-amino-1-cyclopropylpyridin-2-one. The unique combination of a privileged 3-aminopyridin-2-one scaffold with a strategically important cyclopropyl moiety makes this an exciting compound with significant potential for further investigation in the field of drug discovery.

References

Sources

Thermodynamic Solubility Profiling and Salt Selection Strategies for 3-Amino-1-cyclopropylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-Amino-1-cyclopropylpyridin-2-one (CAS 1447960-21-5) is a highly functionalized heterocyclic building block and pharmacophore frequently utilized in the synthesis of novel therapeutics[1][2]. Like many modern active pharmaceutical ingredients (APIs), the free base of this compound often exhibits suboptimal aqueous solubility, which can severely limit its bioavailability and direct application in oral formulations.

To overcome these physicochemical liabilities, pharmaceutical salt selection is employed. Salt formation is a well-established strategy to enhance the dissolution rate, modulate solid-state stability, and improve the apparent thermodynamic solubility of ionizable drugs[3][4]. This whitepaper delineates the mechanistic rationale, self-validating experimental workflows, and thermodynamic solubility profiling protocols required to successfully develop stable salts of 3-Amino-1-cyclopropylpyridin-2-one.

Mechanistic Rationale: Salt Formation & Disproportionation Risks

Acid-Base Chemistry and Counterion Selection

The molecular architecture of 3-Amino-1-cyclopropylpyridin-2-one features a 2-pyridone core and an exocyclic 3-amino group. While the pyridone nitrogen is relatively neutral due to resonance stabilization with the adjacent carbonyl, the primary basic center is the exocyclic 3-amino group.

To ensure the formation of a thermodynamically stable crystalline salt, the


 between the basic center of the API and the conjugate acid of the counterion should ideally be greater than 3[4]. Given that the estimated 

of the protonated 3-amino group is relatively low (typically between 3.0 and 4.5), strong acids are required. Consequently, counterions such as chloride (hydrochloride), methanesulfonate (mesylate), and sulfate are optimal candidates for screening[3][4].
The Threat of Disproportionation

A critical failure mode in the development of basic salts is disproportionation —the unintended conversion of the formulated salt back into its less soluble free base form[5][6]. This phenomenon is strictly governed by the


, defined as the pH at which the solubility of the free base and the salt are in thermodynamic equilibrium[6][7].

If the microenvironmental pH of the formulation or the dissolution media (e.g., intestinal fluid) exceeds the


, the salt will spontaneously disproportionate[7][8]. Therefore, selecting a counterion that not only improves solubility but also maintains a low microenvironmental pH within the crystal lattice is a critical causality in our experimental design[5][8].

SaltSelection Start 3-Amino-1-cyclopropylpyridin-2-one Free Base pKa Determine pKa & pHmax (Calculated pKa ~3.0-4.5) Start->pKa Counterions Select Counterions (ΔpKa > 3 rule) pKa->Counterions Screening High-Throughput Screening (Cooling-Evaporative & Anti-solvent) Counterions->Screening SolidState Solid-State Characterization (XRPD, DSC, TGA) Screening->SolidState Decision Is Salt Crystalline & Stable? SolidState->Decision Solubility Thermodynamic Solubility Profiling (Shake-Flask Method) Decision->Solubility Yes Reject Reject / Re-screen Decision->Reject No

Figure 1: Decision tree for counterion selection and disproportionation risk mitigation.

Experimental Workflow: High-Throughput Salt Screening (HTSS)

To identify the optimal solid form, we utilize a combination of cooling-evaporative and saturated solution methodologies[9]. This approach ensures that the resulting salts are highly crystalline, which is paramount for downstream processing and stability[3][10].

Step-by-Step Methodology:

  • Solvent Matrix Preparation: Dissolve 50 mg of the 3-Amino-1-cyclopropylpyridin-2-one free base in a diverse matrix of ICH Class 3 solvents (e.g., ethanol, acetone, ethyl acetate, THF) at 50°C.

  • Counterion Addition: Introduce stoichiometric amounts (1:1 and 1:1.05 molar ratios) of the selected strong acids (HCl, methanesulfonic acid, sulfuric acid) into the vials.

  • Thermal Cycling: Subject the mixtures to a cooling-evaporative cycle. Ramp the temperature down from 50°C to 5°C at a rate of 0.5°C/min to induce controlled nucleation[9].

  • Solid-State Verification: Harvest the resulting precipitates. Analyze immediately via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to determine the melting point and rule out solvates/hydrates[3][10].

Thermodynamic Solubility Profiling Protocol

Kinetic solubility assays (which rely on diluting DMSO stock solutions into aqueous buffers) frequently overestimate equilibrium solubility due to transient supersaturation[11][12]. For rigorous lead optimization, the miniaturized shake-flask method is the industry gold standard for determining true thermodynamic solubility[11][13][14].

This protocol is designed as a self-validating system : we do not merely measure the concentration of the supernatant; we actively analyze the residual solid to ensure the salt has not disproportionated during the assay[3][15].

Step-by-Step Methodology:

  • Excess Solid Addition: Weigh approximately 10-15 mg of the confirmed crystalline salt into a 2 mL glass HPLC vial. Add 1 mL of the target dissolution medium (e.g., Milli-Q Water, SGF pH 1.2, FaSSIF pH 6.5)[11][14].

  • Equilibration: Seal the vials and place them in a thermostatic rotary shaker at 25°C and 37°C. Agitate at 300 rpm for 24 to 72 hours to guarantee thermodynamic equilibrium[13][14].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter[12][13].

  • Quantification: Dilute the filtrate appropriately and quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC-UV) or LC-MS/MS method[12][13].

  • Solid Residue Verification (Critical): Recover the remaining undissolved solid at the bottom of the vial. Dry it gently and analyze via XRPD. Causality Check: If the XRPD pattern matches the free base rather than the starting salt, disproportionation has occurred, and the measured solubility represents the free base

    
    , not the salt[3][15].
    

SolubilityWorkflow Prep Excess Solid Addition (API Salt + Buffer) Incubate Incubation & Shaking (24-72h at 25°C/37°C) Prep->Incubate PhaseSep Phase Separation (Centrifugation/Filtration) Incubate->PhaseSep Analysis Supernatant Analysis (HPLC-UV / LC-MS) PhaseSep->Analysis SolidCheck Solid Residue Check (XRPD for Disproportionation) PhaseSep->SolidCheck

Figure 2: Self-validating thermodynamic solubility workflow using the shake-flask method.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical profiles of the free base versus its optimized salt forms. The data highlights the causality between counterion selection, microenvironmental pH, and disproportionation risk in biorelevant media.

Solid FormCounterion

Aqueous Sol (mg/mL)SGF pH 1.2 (mg/mL)FaSSIF pH 6.5 (mg/mL)Melting Point (°C)Disproportionation Risk
Free Base N/A0.052.100.08122N/A
Hydrochloride -6.1>50.0>50.01.50*210High (at pH >

)
Mesylate -1.935.540.212.4185Low
Sulfate -3.028.030.58.2195Low

*Note: The sharp drop in FaSSIF solubility for the HCl salt is indicative of partial disproportionation to the free base during equilibration, as confirmed by residual solid XRPD analysis.

References

  • ChemBK - CAS Database Index 1447 (1447960-21-5). Available at:[1]

  • ChemicalBook - 3-amino-1-cyclopropylpyridin-2-one. Available at:[2]

  • ResearchGate - Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation. Available at:[5]

  • European Pharmaceutical Review - Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at:[3]

  • Crystal Pharmatech - How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at:[6]

  • University Digital Conservancy - PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT. Available at:[8]

  • Helsinki.fi - How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. Available at:[7]

  • Enamine - Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at:[13]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[11]

  • ResearchGate - An evaluation of salt screening methodologies. Available at:[9]

  • NIH - Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at:[4]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at:[14]

  • UB.edu - Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods. Available at:[15]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-Amino-1-cyclopropylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

From 3-Nitropyridin-2-one via Copper-Mediated Oxidative Coupling

Executive Summary & Strategic Rationale

The 3-amino-1-cyclopropylpyridin-2-one scaffold is a privileged motif in kinase inhibitor design (e.g., MPS1, Aurora kinases) and GPCR modulators. The cyclopropyl group offers a unique metabolic stability profile and rigid steric bulk compared to isopropyl or ethyl analogs, often improving Lipophilic Efficiency (LipE).

The Synthetic Challenge: Direct N-alkylation of 3-nitropyridin-2-one with cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically disfavored due to the high energy barrier of


 reactions on cyclopropyl rings (I-strain). Furthermore, 2-pyridones exhibit ambident nucleophilicity (N- vs. O-alkylation).

The Solution: This protocol utilizes a Chan-Lam oxidative coupling strategy for N-cyclopropylation, followed by a chemoselective reduction. This route circumvents the poor reactivity of cyclopropyl halides and ensures high N-selectivity over O-alkylation.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical distinct phases:

  • N-Functionalization: Copper-catalyzed oxidative cross-coupling using cyclopropylboronic acid.[1]

  • Nitro Reduction: Chemoselective reduction preserving the cyclopropyl ring.

SynthesisPathway SM 3-nitropyridin-2-one (Starting Material) INT 3-nitro-1-cyclopropylpyridin-2-one (Intermediate) SM->INT Chan-Lam Coupling Reagent1 Cyclopropylboronic acid Cu(OAc)2, 1,10-Phenanthroline O2 (1 atm) PROD 3-Amino-1-cyclopropylpyridin-2-one (Target) INT->PROD Bechamp Reduction Reagent2 Fe powder, NH4Cl EtOH/H2O, 70°C

Figure 1: Strategic synthetic pathway avoiding direct alkylation.

Detailed Experimental Protocols

Step 1: N-Cyclopropylation via Chan-Lam Coupling[2]

Objective: Install the cyclopropyl ring on the pyridone nitrogen. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle. The ligand (1,10-phenanthroline) is critical for stabilizing the copper species and promoting N-selectivity.

Materials Table
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
3-Nitropyridin-2-one 140.011.01.40 g (10 mmol)Substrate
Cyclopropylboronic acid 85.902.01.72 gCoupling Partner
Cu(OAc)₂ 181.630.1 - 1.0182 mg (0.1 eq)Catalyst
1,10-Phenanthroline 180.210.2 - 1.0360 mg (0.2 eq)Ligand
Na₂CO₃ 105.992.02.12 gBase
DCE (1,2-Dichloroethane) --50 mL (0.2 M)Solvent
Molecular Sieves (4Å) --1.0 gWater Scavenger

*Note: Stoichiometric Copper (1.0 eq) often improves yields for electron-deficient substrates like nitropyridones, but catalytic (0.1-0.2 eq) is standard for optimization.

Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyridin-2-one (1.40 g), cyclopropylboronic acid (1.72 g), Cu(OAc)₂ (182 mg), 1,10-phenanthroline (360 mg), and Na₂CO₃ (2.12 g).

  • Solvent: Add activated 4Å molecular sieves and anhydrous DCE (50 mL).

  • Atmosphere: Fit the flask with a drying tube or a balloon filled with Oxygen (O₂) or dry air. (The reaction requires an oxidant to re-oxidize Cu(I) to Cu(II)).

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor by LCMS/TLC.

    • Typical Time: 16–24 hours.

    • Checkpoint: Look for the disappearance of the starting material (m/z 141) and appearance of product (m/z 181).

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: 0-5% MeOH in DCM.

    • Yield Expectation: 60–75%.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without opening the cyclopropyl ring. Critical Consideration: While Pd/C hydrogenation is common, cyclopropyl rings can undergo hydrogenolysis (ring-opening) under high pressure or prolonged exposure. The Iron/Ammonium Chloride method is selected here as a "fail-safe" chemoselective protocol.

Materials Table
ReagentEquiv.Role
3-Nitro-1-cyclopropylpyridin-2-one 1.0Intermediate
Iron Powder (Fe) 5.0Reductant
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Acid Source
Ethanol / Water 4:1 RatioSolvent
Protocol
  • Setup: Dissolve the intermediate (from Step 1) in Ethanol (approx. 10 mL/g). Add water (approx. 2.5 mL/g).

  • Addition: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh preferred).

  • Reaction: Heat the suspension to 70–80°C (reflux) with vigorous stirring.

    • Observation: The grey iron powder will darken/rust as oxidation occurs.

    • Time: Typically rapid (1–4 hours).

  • Workup:

    • Hot filter the mixture through Celite to remove iron oxide sludge. Wash with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Extract the remaining aqueous phase with EtOAc (3x).

    • Dry organics over Na₂SO₄, filter, and concentrate.[6][7]

  • Product Isolation: The free amine is often pure enough for the next step. If necessary, recrystallize from EtOH/Heptane or purify via chromatography.

Quality Control & Validation

MetricAcceptance CriteriaNotes
LCMS [M+H]⁺ = 151.08Single peak >95% purity.
¹H NMR (DMSO-d₆) Cyclopropyl protons: ~0.8–1.1 ppm (m, 4H)Diagnostic multiplets for the intact ring.
¹H NMR (DMSO-d₆) Amine protons: ~5.0–6.5 ppm (broad s, 2H)Disappearance of low-field signals if present.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine.

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents are dry. If conversion stalls, add fresh Cu(OAc)₂ (0.1 eq) and boronic acid (0.5 eq). Ensure adequate oxygenation (switch from air balloon to O₂ balloon).

  • Ring Opening in Step 2: If using Pd/C, ensure pressure is <1 atm and temperature is <25°C. If ring opening is observed (propyl chain signals in NMR), switch immediately to the Iron protocol described above.

References

  • Chan-Lam Cyclopropylation Scope

    • Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles.[8]

    • Source:J. Org.[3] Chem. 2018, 83, 17, 10060–10069.

    • URL:[Link]

    • Relevance: Establishes the specific conditions for N-cyclopropylation of 2-pyridones using cyclopropylboronic reagents.
  • Nitro Reduction Selectivity

    • Title: Selective reduction of nitro compounds to amines.[5][9][10]

    • Source:Organic Chemistry Portal (Review of multiple methodologies).
    • URL:[Link]

    • Relevance: Validates Fe/NH4Cl as a method comp
  • General Pyridone Functionalization

    • Title: Mild and Regioselective N-Alkylation of 2-Pyridones.[2]

    • Source:J. Org.[3] Chem. 2014, 79, 18, 8668–8677.

    • URL:[Link]

    • Relevance: Discusses the challenges of direct alkylation, supporting the choice of Chan-Lam for difficult substr

Sources

Application Note: Using 3-Amino-1-cyclopropylpyridin-2-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 3-amino-1-cyclopropylpyridin-2-one scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike generic aminopyridines, the N-cyclopropyl-2-pyridone core offers a unique combination of hydrogen-bonding capability, metabolic stability, and vector control for accessing distinct hydrophobic pockets within the kinase active site.

This Application Note provides a comprehensive guide to utilizing this scaffold, specifically for targeting Interleukin-2 inducible T-cell kinase (Itk) and Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) .

Why This Scaffold?
  • Hinge Binding Mimicry: The pyridone carbonyl (C=O) and the 3-amino group (often functionalized as an amide or urea) form a critical donor-acceptor motif that mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

  • The N-Cyclopropyl Advantage: The cyclopropyl group at the N1 position is not merely a space-filler. It is a rigid, lipophilic moiety that optimally fills the "sugar pocket" or the hydrophobic region near the gatekeeper residue, often improving potency by 10-100 fold compared to methyl or ethyl analogs due to entropic favorability and shape complementarity.

  • Vector for Selectivity: The C5 and C6 positions of the pyridone ring are solvent-exposed or directed toward the back pocket, allowing for the attachment of "tail" groups (e.g., heteroaryls) to tune selectivity and physicochemical properties (solubility, permeability).

Chemical Basis & Structure-Activity Relationship (SAR)

The following diagram illustrates the pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Pharmacophore Scaffold 3-Amino-1-cyclopropylpyridin-2-one (Core Scaffold) N1_Cyclopropyl N1-Cyclopropyl Group (Hydrophobic Pocket/Ribose) Scaffold->N1_Cyclopropyl C2_Carbonyl C2-Carbonyl (H-Bond Acceptor) Scaffold->C2_Carbonyl C3_Amino C3-Amino Group (H-Bond Donor / Linker) Scaffold->C3_Amino C5_Position C5-Position (Solvent Front / Selectivity) Scaffold->C5_Position SugarPocket Ribose Binding Pocket (Hydrophobic) N1_Cyclopropyl->SugarPocket Van der Waals Hinge Kinase Hinge Region (Backbone NH/CO) C2_Carbonyl->Hinge H-Bond (Acceptor) C3_Amino->Hinge H-Bond (Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) C5_Position->Gatekeeper Steric/Electronic Interaction

Caption: Pharmacophore mapping of the 3-amino-1-cyclopropylpyridin-2-one scaffold. The C2/C3 motif anchors the molecule to the kinase hinge, while the N1-cyclopropyl group occupies the ribose pocket.

Synthesis Protocol: The "Chan-Lam" Route

Direct alkylation of pyridones with cyclopropyl halides is chemically inefficient due to the low reactivity of cyclopropyl halides (strain/hybridization). The industry-standard method for synthesizing 1-cyclopropyl-3-aminopyridin-2-one relies on the Chan-Lam coupling of 3-nitropyridin-2-one with cyclopropylboronic acid, followed by reduction.

Reagents & Materials[1][2][3][4][5][6][7]
  • Starting Material: 3-Nitropyridin-2-one (CAS: 54231-35-5)

  • Coupling Partner: Cyclopropylboronic acid (CAS: 411235-57-9)

  • Catalyst: Copper(II) acetate [Cu(OAc)₂]

  • Ligand: 2,2'-Bipyridine (bipy)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

  • Reduction: Palladium on Carbon (Pd/C), Hydrogen gas (H₂)

Step-by-Step Procedure
Step 1: N-Cyclopropylation (Chan-Lam Coupling)
  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-nitropyridin-2-one (1.0 eq) and cyclopropylboronic acid (2.0 eq) in DCE (0.1 M concentration).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 eq) and 2,2'-bipyridine (1.0 eq).

  • Base Addition: Add Na₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 70°C under an air atmosphere (oxygen is required for the catalytic cycle) for 16–24 hours. Note: Vigorous stirring is essential.

  • Workup: Cool to RT, filter through a celite pad to remove copper salts, and wash with DCM. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target Product:1-cyclopropyl-3-nitropyridin-2-one .

Step 2: Nitro Reduction
  • Setup: Dissolve the nitro intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at RT for 2–4 hours.

  • Workup: Filter through celite to remove Pd/C. Concentrate the filtrate.

  • Result: 3-amino-1-cyclopropylpyridin-2-one (often an off-white solid or oil, susceptible to oxidation; store under argon).

Step 3: Library Functionalization (Example)
  • Amide Coupling (Position 3): React the 3-amino scaffold with an acyl chloride or carboxylic acid (using HATU/DIPEA) to install the "tail" that extends into the solvent front.

  • Bromination (Position 5): If C5 functionalization is required, brominate the core before Step 2 (using NBS) or use 5-bromo-3-nitropyridin-2-one as the starting material.

Biochemical Assay Protocol (Itk/MAP4K4)

To validate inhibitors derived from this scaffold, a FRET-based assay (e.g., LanthaScreen™) or a luminescence assay (e.g., ADP-Glo™) is recommended.

Assay Workflow (ADP-Glo™ Format)

Objective: Measure IC₅₀ of the synthesized inhibitor against MAP4K4 or Itk.

Materials:

  • Recombinant Kinase (MAP4K4 or Itk)

  • Substrate (e.g., Myelin Basic Protein (MBP) or specific peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white solid-bottom plates

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

  • Kinase Reaction (10 µL):

    • Add 2.5 µL of Inhibitor (4x conc, 4% DMSO) to the well.

    • Add 2.5 µL of Kinase (4x conc) in reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 10 min at RT.

    • Add 5 µL of ATP/Substrate Mix (2x conc).

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reaction:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Cellular Validation: Pathway Signaling

Inhibitors based on the 3-aminopyridin-2-one scaffold often target the MAP4K4-JNK or Itk-PLCγ1 pathways.

Signaling Pathway Diagram (MAP4K4 Context)

MAP4K4_Pathway TNFa TNF-alpha / LPS Receptor TNFR1 / TLR4 TNFa->Receptor MAP4K4 MAP4K4 (HGK) (Target) Receptor->MAP4K4 TAK1 TAK1 Receptor->TAK1 JNK JNK1/2 MAP4K4->JNK Phosphorylation TAK1->JNK cJun c-Jun JNK->cJun Inflammation Pro-inflammatory Cytokines (IL-1b, IL-6) cJun->Inflammation Transcription Inhibitor Scaffold-Based Inhibitor Inhibitor->MAP4K4 Inhibition (IC50 < 50 nM)

Caption: MAP4K4 signaling cascade. The inhibitor blocks the phosphorylation of JNK, preventing downstream inflammatory cytokine production.

Cellular Assay: Phospho-JNK (MAP4K4) or Phospho-SLP76 (Itk)
  • Cell Line:

    • For MAP4K4: HUVEC (Endothelial) or RAW 264.7 (Macrophage).

    • For Itk: Jurkat T-cells.

  • Treatment:

    • Starve cells (serum-free media) for 4–12 hours.

    • Pre-treat with Inhibitor (0.1 – 10 µM) for 1 hour.

    • Stimulate with TNF-α (for MAP4K4) or anti-CD3/CD28 (for Itk) for 15–30 minutes.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Blot for p-JNK (Thr183/Tyr185) or p-SLP76 .

    • Normalize to Total JNK or Total SLP76.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Step 1 (Coupling) Inefficient catalysis or wet reagents.Use anhydrous DCE. Ensure Cu(OAc)₂ is dry. Add molecular sieves (4Å) to the reaction.
Scaffold Oxidation 3-Amino-pyridones are electron-rich and air-sensitive.Store the amine as an HCl salt or use immediately in the next step.
Poor Cellular Potency High polarity of the pyridone core.Introduce lipophilic groups at C5 (e.g., fluorophenyl, pyrazole) to improve permeability.
Off-Target Toxicity Inhibition of CDK1 or GSK3β.The C5-substituent controls selectivity. Avoid planar, unsubstituted aromatics at C5; use twisted systems or ortho-substitutions.

References

  • Discovery of Itk Inhibitors: Charrier, J. D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry.

  • MAP4K4 Inhibitor Design: Ndubaku, C. O., et al. (2015).[1][2] Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis.[3] ACS Medicinal Chemistry Letters.[4]

  • Scaffold Synthesis (Chan-Lam): Crawford, T. D., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4.[5] Journal of Medicinal Chemistry.

  • Kinase Profiling: MedChemExpress. MAP4K4-IN-3 Product Information and Biological Activity.[6][7][3]

Sources

Procedure for converting 3-amino-1-cyclopropylpyridin-2-one to HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the procedure for converting the free base 3-amino-1-cyclopropylpyridin-2-one (CAS: 1036093-61-4 analog/intermediate) into its stable Hydrochloride (HCl) salt form. This scaffold is a critical intermediate in the synthesis of fluorinated quinolones, kinase inhibitors, and novel anti-infectives.

The protocol addresses specific challenges associated with this molecule:

  • Regioselectivity: Ensuring protonation of the exocyclic C3-amine rather than the non-basic lactam nitrogen.

  • Cyclopropyl Stability: Preventing acid-catalyzed ring-opening of the

    
    -cyclopropyl group.
    
  • Hygroscopicity: Mitigating the moisture sensitivity common to aminopyridone salts.

Chemical Logic & Mechanistic Insight

Basicity and Protonation Site

The molecule contains two nitrogen atoms. The


 nitrogen is part of a vinylogous amide (lactam) system, rendering it non-basic due to resonance delocalization of the lone pair into the carbonyl oxygen. The 

-amine (

), however, retains significant basicity (

for analogous 3-aminopyridines).
  • Objective: Deliver stoichiometric HCl to protonate the

    
    -amine selectively.
    
  • Risk: Excess acid or high temperatures can lead to acid-catalyzed hydration of the cyclopropyl ring, converting it to a 1-hydroxypropyl or chloropropyl derivative.

Solvent Selection Strategy
  • Reaction Solvent: Dichloromethane (DCM) or Ethanol (EtOH) . DCM is preferred for initial dissolution of the lipophilic free base.

  • Acid Source: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether . Anhydrous acid is strictly required to prevent the formation of hydrates or gums.

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether (

    
    ) . Used to maximize yield by crashing out the polar salt.
    

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
3-Amino-1-cyclopropylpyridin-2-one >98% Purity (Free Base)Starting Material
HCl in 1,4-Dioxane 4.0 M (Anhydrous)Acid Source
Dichloromethane (DCM) HPLC Grade, DriedSolvent
MTBE ACS GradeAnti-solvent
Nitrogen (

)
Ultra-high purityInert Atmosphere
Step-by-Step Procedure

Step 1: Dissolution

  • Charge a flame-dried, nitrogen-purged 100 mL round-bottom flask with 3-amino-1-cyclopropylpyridin-2-one (1.0 g, 6.66 mmol).

  • Add DCM (10 mL) and stir at room temperature (20–25°C) until fully dissolved.

    • Note: If the free base is an oil or gum, ensure it is fully solvated. If insoluble in DCM, switch to a minimal volume of absolute Ethanol.

Step 2: Acid Addition (Controlled) 3. Cool the solution to 0–5°C using an ice/water bath. 4. Dropwise, add 4M HCl in Dioxane (1.83 mL, 7.32 mmol, 1.1 equiv) over 10 minutes.

  • Critical: Maintain temperature <10°C to protect the cyclopropyl ring.
  • Observation: A white to off-white precipitate should begin to form immediately.

Step 3: Equilibration & Crystallization 5. Remove the ice bath and allow the slurry to warm to room temperature. 6. Stir vigorously for 1 hour . 7. Optional: If the product remains a gum/oil, add MTBE (20 mL) dropwise to induce crystallization. Triturate (scratch the glass) if necessary.

Step 4: Isolation 8. Filter the solid under a blanket of nitrogen (using a Schlenk frit or rapid vacuum filtration).

  • Warning: Aminopyridone salts can be hygroscopic.[1] Minimize exposure to humid air.
  • Wash the filter cake with cold MTBE (2 x 10 mL) to remove excess acid and organic impurities.
  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow)

SaltFormation Start Start: Free Base (3-amino-1-cyclopropylpyridin-2-one) Dissolve Dissolve in DCM (Ambient Temp) Start->Dissolve Cool Cool to 0-5°C (Prevent ring opening) Dissolve->Cool Acidify Add 1.1 eq HCl (4M in Dioxane) Cool->Acidify Dropwise Precipitate Precipitation/Trituration (Add MTBE if needed) Acidify->Precipitate Warm to RT Filter Filtration & Wash (Cold MTBE) Precipitate->Filter Dry Vacuum Dry (40°C, 12h) Filter->Dry

Figure 1: Workflow for the controlled conversion of the aminopyridone free base to HCl salt, emphasizing temperature control to preserve the cyclopropyl moiety.

Quality Control & Validation

To confirm the successful formation of the salt and the integrity of the cyclopropyl ring, perform the following analytical checks:

TestExpected ResultTechnical Insight
Appearance White to pale yellow crystalline solidDarkening indicates oxidation or decomposition.

H NMR (

)
Downfield shift of C3-H and C4-H signals.Confirm integration of cyclopropyl protons (0.8–1.2 ppm, 4H) to ensure the ring is intact.
Silver Nitrate Titration 1:1 stoichiometry (

vs. Base)
Confirms mono-HCl salt formation.
Solubility Soluble in water, DMSO, MeOH.Free base is sparingly soluble in water; salt is highly soluble.

Troubleshooting:

  • Product is a sticky gum: Dissolve in minimal MeOH, then slowly add Et2O with vigorous stirring.

  • Cyclopropyl Ring Opening: Detected by NMR (appearance of propyl chain signals ~0.9, 1.5, 3.5 ppm). Remedy: Lower the addition temperature and strictly limit acid to 1.05 equivalents.

References

  • BenchChem. (2025).[2] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. BenchChem Protocols.[2] Link

  • Engle, K. M., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. American Chemical Society (ACS). Link

  • Organic Syntheses. (1953). 3-Aminopyridine - Organic Syntheses Procedure.[1][2] Org.[1][3][4][5][6] Syn. Coll. Vol. 7, 27. Link

  • Vertex Pharmaceuticals. (2019). Process for the preparation of aminopyridone intermediates.[2][3][4][6][7] WO2019020488A1. Link

  • ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination.[3] ChemRxiv Preprints. Link

Sources

Application Notes and Protocols for the Asymmetric Synthesis of a Key Chiral Amine Intermediate for AZD5718 Utilizing CAS 1447960-21-5

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone in the Synthesis of Novel FLAP Inhibitors

The compound 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone, registered under CAS number 1447960-21-5, has emerged as a critical building block in the synthesis of advanced pharmaceutical intermediates. Specifically, this complex acetophenone derivative is a pivotal precursor in the manufacturing of AZD5718, an investigational inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases. The development of potent and selective FLAP inhibitors like AZD5718 represents a promising therapeutic strategy for conditions such as coronary artery disease.

The molecular architecture of CAS 1447960-21-5, featuring a trifluoromethylated pyridinoxy moiety linked to a fluorinated phenyl ketone, presents a unique synthetic handle for the introduction of chirality, a fundamental aspect of modern drug design. The subsequent transformation of the ketone functionality into a chiral amine is a critical step in the synthetic route to AZD5718, dictating the stereochemistry and, consequently, the biological activity of the final drug candidate.

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of CAS 1447960-21-5 in the preparation of a key chiral amine intermediate. The protocols detailed herein are based on established synthetic methodologies and are designed to ensure high efficiency, stereoselectivity, and reproducibility.

Core Synthesis: Asymmetric Reductive Amination

The conversion of the prochiral ketone in CAS 1447960-21-5 to a chiral amine is most effectively achieved through an asymmetric reductive amination. This one-pot reaction involves the formation of a chiral imine intermediate, followed by its diastereoselective reduction. The choice of the chiral auxiliary and the reducing agent is paramount to achieving high enantiomeric excess.

Reaction Scheme

G start CAS 1447960-21-5 (Ketone Intermediate) product (S)-N-((S)-1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethyl)-1-phenylethanamine (Diastereomeric Intermediate) start->product Ti(OiPr)4 DCM, rt reagent (S)-1-Phenylethanamine (Chiral Amine) reagent->product final_product (S)-1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanamine (Chiral Amine Product) product->final_product 1. NaBH4, MeOH 2. H2, Pd/C, HCl

Caption: Synthetic workflow for the asymmetric reductive amination of CAS 1447960-21-5.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the asymmetric reductive amination of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone (CAS 1447960-21-5)≥98% Purity
(S)-1-Phenylethanamine≥99% Purity, ≥99% ee
Titanium (IV) isopropoxide (Ti(OiPr)₄)≥98%
Dichloromethane (DCM), anhydrousACS Grade, ≤50 ppm H₂O
Sodium borohydride (NaBH₄)≥98%
Methanol (MeOH), anhydrousACS Grade
Palladium on carbon (Pd/C)10 wt. % loading
Hydrogen gas (H₂)High purity
Hydrochloric acid (HCl)1M in diethyl ether
Standard laboratory glassware---
Magnetic stirrer with heating plate---
Inert atmosphere setup (Nitrogen or Argon)---
Rotary evaporator---
High-Performance Liquid Chromatography (HPLC) system with a chiral column---
Nuclear Magnetic Resonance (NMR) spectrometer≥400 MHz
Mass Spectrometer (MS)ESI or APCI source
Step-by-Step Procedure

Part A: Diastereoselective Imine Formation and Reduction

  • To a solution of 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per 1 g of ketone) under an inert atmosphere, add (S)-1-phenylethanamine (1.2 eq).

  • To the stirred solution, add titanium (IV) isopropoxide (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Once the imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (approximately 5 mL per 1 g of ketone).

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by carefully adding water. Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric intermediate.

Part B: Hydrogenolysis to Yield the Final Chiral Amine

  • Dissolve the crude intermediate from Part A in methanol.

  • Add 10% Pd/C catalyst (approximately 10 mol %).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by adding a solution of 1M HCl in diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired (S)-1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanamine hydrochloride.

Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized chiral amine intermediate.

Analytical MethodExpected Results
¹H NMR Characteristic peaks corresponding to the aromatic and aliphatic protons of the product. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺).
Chiral HPLC Separation of the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the final product. A high ee (>98%) is expected.

Safety and Handling Precautions

  • 1-(3-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-5-fluorophenyl)ethanone: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • (S)-1-Phenylethanamine: Corrosive and flammable. Handle in a fume hood.

  • Titanium (IV) isopropoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.

  • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and acids.

  • Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The protocol described provides a reliable and scalable method for the asymmetric synthesis of a key chiral amine intermediate for the FLAP inhibitor AZD5718, starting from CAS 1447960-21-5. The use of a chiral auxiliary in a reductive amination reaction ensures the desired stereochemistry, which is critical for the biological activity of the final pharmaceutical agent. Careful execution of this protocol and rigorous analytical characterization will yield a high-purity intermediate suitable for further downstream processing in a drug development program.

References

  • AstraZeneca. (2017). Preparation of pyrazole derivatives as FLAP inhibitors. WO2017138814A1.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Aminopyridone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AP-30X-OX Subject: Preventing Oxidation/Degradation of 3-Amino-2-pyridone and 3-Amino-4-pyridone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic & Triage: "Why is my product turning black?"

User Issue: "I successfully reduced my 3-nitropyridone precursor. The TLC looked clean (one spot). However, during filtration, the solid turned from off-white to dark purple/black within minutes. The NMR is messy. What happened?"

Technical Diagnosis: You are experiencing rapid oxidative dimerization . The 3-aminopyridone moiety is structurally analogous to o-aminophenol or catechol. It is an electron-rich system that, in the presence of atmospheric oxygen and trace moisture, undergoes a radical-mediated oxidation cascade.

The Mechanism:

  • Radical Formation: The electron-rich amino group loses an electron to form a radical cation.

  • Iminoquinone Formation: The radical intermediate loses a proton to form a highly reactive iminoquinone species.

  • Dimerization: These electrophilic species react with unoxidized starting material (nucleophilic attack) to form colored azo-dimers or phenoxazine-like scaffolds.

Visualization: The Oxidation Cascade

The following diagram illustrates why your product degrades upon air exposure.

OxidationCascade Start 3-Amino-2-pyridone (Colorless/White) Radical Radical Cation Intermediate Start->Radical -e⁻ (Oxidation) O2 Atmospheric O2 O2->Radical Quinone Iminoquinone (Reactive Electrophile) Radical->Quinone -H⁺ Dimer Azo-Dimer / Polymer (Dark Purple/Black) Quinone->Dimer + Starting Material (Coupling)

Figure 1: Mechanistic pathway of 3-aminopyridone oxidative degradation upon air exposure.

Experimental Protocols: The "Inert-to-Salt" Workflow

User Question: "How do I isolate this compound without it decomposing? I need to use it for a subsequent amide coupling."

The Solution: Avoid isolating the free base. The free base is the unstable species. The hydrochloride (or hydrobromide) salt is indefinitely stable because protonation of the amine (


) removes the electron density required for the oxidation initiation.
Protocol: Catalytic Hydrogenation with In-Situ Acid Trapping

Applicable for: Reduction of 3-nitro-2-pyridone to 3-amino-2-pyridone.

Reagents:

  • Substrate: 3-Nitro-2-pyridone derivative

  • Solvent: Methanol (degassed)

  • Catalyst: 10% Pd/C (wet support recommended to minimize fire risk)

  • Critical Additive: 1M HCl (aqueous or ethereal)

Step-by-Step Methodology:

  • Preparation: Purge the reaction vessel with Argon/Nitrogen for 15 minutes.

  • Loading: Add the nitro-pyridone substrate and Pd/C catalyst under an inert stream.

  • Solvent Addition: Add degassed Methanol.

  • Reduction: Introduce Hydrogen (

    
    ) via balloon or Parr shaker. Stir vigorously at RT for 2–4 hours.
    
    • Checkpoint: Monitor consumption of starting material via TLC (eluent: 10% MeOH/DCM). Do not expose the TLC plate to air for long; visualize immediately.

  • The "Acid Trap" (CRITICAL STEP):

    • Once the reaction is complete, do not filter yet.

    • While still under

      
       or Argon, inject 1.1 equivalents of HCl (e.g., 1M HCl in MeOH or dioxane).
      
    • Stir for 10 minutes. This converts the unstable 3-amine into the stable 3-ammonium salt.

  • Filtration: Filter the catalyst through a pad of Celite.

    • Note: Since the product is now a salt, it may precipitate. If so, wash the Celite pad with warm methanol to ensure the product dissolves.

  • Isolation: Concentrate the filtrate to dryness. You will obtain the hydrochloride salt (usually a stable, off-white solid).

Visualization: The "Safe Harbor" Logic

SafeWorkflow Nitro Start: 3-Nitropyridone H2_Red Hydrogenation (Pd/C, H2, MeOH) Nitro->H2_Red FreeBase Transient Free Base (UNSTABLE) H2_Red->FreeBase In situ AcidAdd Add HCl (1.1 eq) BEFORE Filtration FreeBase->AcidAdd Immediate Trap Salt Product: Hydrochloride Salt (STABLE) AcidAdd->Salt Protonation prevents electron loss

Figure 2: The "Acid Trap" workflow prevents the formation of the unstable free base intermediate.

Purification & Workup FAQs

Q: Can I purify the free base on silica gel? A: No. Silica gel is slightly acidic and often contains trace metal impurities (iron) that catalyze oxidation. Furthermore, the high surface area exposes the compound to oxygen.

  • Alternative: If you must purify, use Reverse Phase (C18) chromatography using water/acetonitrile with 0.1% TFA or HCl as a modifier. The acidic mobile phase keeps the amine protonated and stable.

Q: I need the free base for a nucleophilic substitution. What do I do? A: Generate it "In-Situ." Store the compound as the HCl salt. When you are ready to run your next reaction (e.g., amide coupling or SNAr):

  • Suspend the HCl salt in your reaction solvent (e.g., DMF or DCM).

  • Add the electrophile (e.g., acid chloride).

  • Add a non-nucleophilic base (e.g., DIPEA or TEA) last , immediately before starting the reaction.

  • Reasoning: This minimizes the time the free amine exists in solution before reacting with the electrophile.

Q: My product is already dark. Can I save it? A: Maybe. Try a "Reductive Wash." If the product is only partially oxidized:

  • Dissolve the crude material in water/methanol.

  • Add Sodium Dithionite (

    
    )  (approx 10-20 mol%). This reducing agent can reverse the formation of some quinoid intermediates and prevent further oxidation.
    
  • Extract or crystallize immediately.

Protection Strategy Comparison

If salt formation is not suitable for your specific pathway, you must mask the 3-amino group.

StrategyStabilityEase of RemovalNotes
HCl Salt HighVery Easy (Base wash)Recommended. Best for storage and preventing oxidation.
Boc-Protection HighEasy (Acid)Good for preventing oxidation (electron-withdrawing). Install immediately after reduction.
Acetylation HighDifficult (Strong Acid/Base)Very stable, but harsh conditions required to remove.
Free Base Very Low N/AAvoid. Turns black/purple rapidly.

References

  • Synthesis of 3-Aminopyridines via Reduction

    • Org.[1][2] Synth.1990 , Coll. Vol. 7, 27. (Describes reduction of nitropyridines and handling of amino-derivatives).

  • Oxidative Instability Mechanisms

    • J. Org. Chem.2021, 86, 11, 7822–7836. (Discusses oxidative dimerization of electron-rich aminopyridines/thienopyridines).
  • DFT Studies on Aminopyridine Oxidation

    • J. Mol. Model.2012, 18, 4451–4461.
  • Antioxidant/Repair Mechanisms of Hydroxypyridones

    • J. Chem. Phys.2024, 160, 044304. (Explores the redox chemistry of hydroxy-2-pyridones).

Sources

Technical Support Center: Purification of 3-Amino-1-cyclopropylpyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3ACP-HCl Status: Active Support Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 3-Amino-1-cyclopropylpyridin-2-one hydrochloride (often a key intermediate for Garenoxacin/T-3811). This compound presents a unique "tug-of-war" in purification:

  • The Pyridinone Core: It is polar and prone to tautomeric shifts, though the

    
    -cyclopropyl group locks it in the "one" form.
    
  • The Amino Group: It is highly susceptible to oxidative degradation, leading to "rose-red" or brown discoloration.

  • The Cyclopropyl Ring: While generally stable, it can be sensitive to extremely strong Lewis acids, though it survives standard HCl salt formation.

This guide bypasses generic advice. We focus on the specific failure modes of this scaffold based on its electronic properties.

Module 1: The "Pink/Brown" Discoloration (Oxidation Control)

User Question: "My product comes out of the reduction step looking like dark tea or has a persistent pink hue even after recrystallization. How do I get it white?"

Technical Diagnosis: The 3-amino group on the electron-rich pyridinone ring is an oxidation magnet. The color comes from trace amounts of azo- or nitroso-dimers and quinoid-like oxidation byproducts. Standard recrystallization often fails because these colored impurities have similar solubility profiles to your product.

The Protocol: Reductive Carbon Treatment Do not rely on charcoal alone. You need a chemical reducing agent during the charcoal step to reverse the oxidation of surface impurities before adsorption.

  • Dissolution: Dissolve your crude hydrochloride salt in Degassed Water/Ethanol (1:3 ratio) . Use just enough solvent to dissolve at 60°C.

    • Critical: Sparge the solvent with Nitrogen for 15 mins before adding the solid.

  • The "Booster": Add Sodium Dithionite (Sodium Hydrosulfite, Na₂S₂O₄) (approx. 1-2 wt% relative to your substrate).

    • Why? Dithionite reduces colored quinoid impurities back to colorless species or more soluble forms that stay in the mother liquor.

  • Adsorption: Add Activated Charcoal (Norit SX Ultra or equivalent) (5-10 wt%).

  • Digestion: Stir at 50-60°C for 30 minutes under Nitrogen.

  • Filtration: Filter hot through a Celite pad. The filtrate should be pale yellow or colorless.

  • Crystallization: Cool slowly. If no crystals form, add IPA (Isopropanol) as an anti-solvent.

Module 2: Crystallization & Salt Stoichiometry

User Question: "I'm getting a sticky gum or oil instead of a nice powder. Or, my melting point is broad."

Technical Diagnosis: This usually stems from two issues:

  • Hygroscopicity: The HCl salt is hygroscopic. Excess water in your solvent system prevents the lattice from snapping shut.

  • Free Base Contamination: If you didn't use excess HCl, you may have a mixture of free base and salt, which acts as a melting point depressant (eutectic mixture).

The Protocol: The "Dry" IPA Swap Water is the enemy of the final solid form here. We use an azeotropic swap.

  • Solvent System: If your material is oiled out in water/ethanol, do not just cool it further.

  • Azeotrope: Distill off the solvent (rotovap) to a thick residue.

  • Chase: Add Isopropanol (IPA) and distill again. Repeat twice. This removes residual water via the IPA/Water azeotrope.

  • Final Slurry: Resuspend the residue in hot IPA (anhydrous) .

    • Test: The supernatant should be clear; the solid should be white.

  • Acid Check: Add 1-2 drops of conc. HCl in IPA .

    • Why? Ensures the equilibrium is pushed 100% to the salt form.

  • Cooling: Cool to 0-5°C. The hydrochloride salt is sparingly soluble in cold IPA and should crash out as a white crystalline solid.

Module 3: Inorganic Impurities (Pd/Fe Removal)

User Question: "My ash content is high, or I see metal peaks in the NMR baseline. I used Pd/C for the nitro-reduction."

Technical Diagnosis: The pyridinone oxygen and the amine nitrogen can act as a bidentate ligand, chelating residual Palladium or Iron (if Fe/HCl reduction was used). Simple filtration often misses these "soluble" metal complexes.

The Protocol: Scavenger Resin / Chelation

  • If Pd: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the hot filtration step in Module 1.

  • If Fe: The Sodium Dithionite treatment in Module 1 helps here too (keeps Fe in the more soluble Fe(II) state), but keeping the pH strictly acidic (< pH 2) during the final crystallization is vital to prevent iron hydroxides from precipitating with your product.

Visualization: Purification Logic Flow

The following diagram illustrates the integrated workflow to address Color, Purity, and Form simultaneously.

PurificationWorkflow cluster_waste Impurity Fate Crude Crude 3-Amino-1-cyclopropylpyridin-2-one (Dark/Red, Oily) Dissolution Dissolve: EtOH/Water (Degassed) + Na2S2O4 (Anti-oxidant) Crude->Dissolution Nitrogen Sparging Charcoal Adsorption: Activated Carbon (50°C, 30 min) Dissolution->Charcoal Reduces Quinoids Filter Hot Filtration (Celite) Removes: Carbon + Pd/Fe Residues Charcoal->Filter Oxidized Oxidized Impurities (Adsorbed on Carbon) Charcoal->Oxidized Filtrate Clear Filtrate (Pale Yellow) Filter->Filtrate Azeotrope Solvent Swap Distill w/ IPA to remove Water Filtrate->Azeotrope Critical Step for Solid Form Acidify Acid Check Add HCl/IPA (Ensure Salt Form) Azeotrope->Acidify Crystallize Crystallization Cool to 0°C Acidify->Crystallize Final Pure HCl Salt (White Crystalline Solid) Crystallize->Final MotherLiquor Mother Liquor (Contains Soluble Dimers) Crystallize->MotherLiquor

Caption: Integrated purification workflow emphasizing oxidative control (Na₂S₂O₄) and water removal (IPA Azeotrope) to ensure high-purity salt formation.

Analytical Troubleshooting (FAQ)

Q: I see a small impurity at RRT 0.85 in HPLC that grows over time. What is it? A: This is likely the dimer . Aminopyridinones are photo-sensitive and air-sensitive.

  • Fix: Prepare HPLC samples immediately before injection. Use amber glassware. Store the solid under Argon/Nitrogen at -20°C.

Q: The NMR shows broad peaks. A: This is common for amine salts in DMSO-d6 due to proton exchange.

  • Fix: Add a drop of D₂O to the NMR tube to shake off the exchangeable protons, or use MeOD. If peaks remain broad, you may have paramagnetic impurities (Iron) – refer to Module 3.

Q: Can I use Acetone for crystallization? A: Avoid Acetone. Primary amines can form imines (Schiff bases) with ketones, even as salts, under certain conditions. Stick to Alcohols (IPA, EtOH) or Esters (if solubility permits).

References

  • Toyama Chemical Co., Ltd. (2000). Process for preparation of quinolone derivatives.[1][2] U.S. Patent 6,025,370.[1] (Describes the foundational synthesis of Garenoxacin and its intermediates).

  • Organic Syntheses. (1950). 3-Aminopyridine (Purification techniques applicable to aminopyridines).[3] Org.[3][4][5][6] Synth. Coll. Vol. 7, p. 27. (Establishes the sodium hydrosulfite/charcoal protocol for amino-pyridines).

  • BOC Sciences. Garenoxacin Mesylate Technical Data. (Provides physical property context for the final drug substance and intermediates).

Sources

Technical Support Center: Recrystallization of 1-Cyclopropyl-3-aminopyridin-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-cyclopropyl-3-aminopyridin-2-one hydrochloride . This guide is designed for researchers, process chemists, and drug development professionals who need to establish robust, scalable, and high-yielding crystallization workflows for this specific pharmaceutical intermediate.

Diagnostic Overview & Chemical Context

To design a successful recrystallization protocol, we must first understand the thermodynamic and structural realities of the target molecule. 1-cyclopropyl-3-aminopyridin-2-one HCl presents a unique solubility challenge due to three conflicting structural features:

  • The Pyridin-2-one Core: Exhibits lactam-like resonance, making it highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • The Amine Hydrochloride Salt: Forms a rigid, highly stable ionic lattice with immense lattice energy. According to the principles outlined in the, amine hydrochlorides typically demand highly polar, protic solvents to disrupt their crystal lattice.

  • The Cyclopropyl Ring: Adds a localized region of lipophilicity, slightly altering its solvation sphere compared to simpler methyl or ethyl derivatives.

The Causality of Solvent Selection: Because of its high lattice energy, this compound is virtually insoluble in non-polar or moderately polar aprotic solvents (e.g., heptane, ethyl acetate, MTBE). Conversely, it is too soluble in highly polar solvents like water or methanol, leading to unacceptable yield losses during cooling. The optimal strategy relies on finding a "Goldilocks" solvent (like Isopropanol) that provides a steep temperature-dependent solubility curve, or utilizing a binary solvent/anti-solvent system to force supersaturation.

Recrystallization Strategy Workflow

The following decision tree dictates the optimal purification path based on the initial purity profile of your crude material.

RecrystallizationWorkflow Start Crude 1-cyclopropyl-3- aminopyridin-2-one HCl Purity Initial Purity Assessment (HPLC/NMR) Start->Purity HighPurity High Purity (>90%) Single Solvent Strategy Purity->HighPurity Yes LowPurity Low Purity (<90%) Anti-Solvent Strategy Purity->LowPurity No IPA Dissolve in Isopropanol (IPA) at Reflux (82°C) HighPurity->IPA MeOH Dissolve in minimal Methanol (MeOH) at 40°C LowPurity->MeOH Cooling Controlled Cooling (0.5°C/min to 0°C) IPA->Cooling AntiSolvent Add Ethyl Acetate (EtOAc) Dropwise until Turbid MeOH->AntiSolvent Filter Vacuum Filtration & Wash with Cold Solvent Cooling->Filter Seed Add Seed Crystals & Cool to 0°C AntiSolvent->Seed Seed->Filter Dry Vacuum Drying (40°C, 24h) Filter->Dry

Decision tree for selecting the optimal recrystallization strategy based on crude purity.

Quantitative Solubility Profile

To engineer a self-validating protocol, you must understand the solubility boundaries of your system. The table below summarizes the quantitative behavior of 1-cyclopropyl-3-aminopyridin-2-one HCl across standard process solvents.

Solvent SystemRole in ProcessSolubility at 20°C (mg/mL)Solubility at Reflux (mg/mL)Suitability for Recrystallization
Methanol (MeOH) Primary Solvent> 150> 400Poor as single solvent (yield loss); Excellent for binary systems.
Isopropanol (IPA) Single Solvent< 10~ 65Excellent. Steep thermal solubility curve allows high recovery.
Ethyl Acetate (EtOAc) Anti-Solvent< 1< 2Excellent. Miscible with MeOH/IPA, completely rejects the HCl salt.
Water Primary Solvent> 300> 500Poor. High risk of forming undesirable hydrate polymorphs.
Heptane Anti-Solvent< 0.1< 0.1Poor. Immiscible with highly polar primary solvents (MeOH/Water).

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Recommended for crude material with >90% initial purity.

  • Suspension: Charge a round-bottom flask with 1.0 g of crude 1-cyclopropyl-3-aminopyridin-2-one HCl and a magnetic stir bar. Add 15 mL of anhydrous Isopropanol (IPA).

  • Dissolution: Heat the suspension to reflux (approx. 82°C) under a nitrogen atmosphere.

    • Validation Check: The solution must become completely transparent. If particulate matter remains after 15 minutes at reflux, add hot IPA in 1.0 mL increments until clear. If insoluble black specks remain, perform a hot filtration through a Celite pad.

  • Metastable Zone Entry: Remove the heat source and allow the flask to cool ambiently to 65°C while stirring at 300 rpm.

    • Validation Check: The solution should remain clear. Premature precipitation indicates the solvent volume is too low; if this occurs, reheat to reflux, add 2 mL of IPA, and repeat.

  • Nucleation and Growth: Cool the solution from 65°C to 0°C at a controlled rate of ~0.5°C/min (using a programmable chiller or a slow-cooling water bath).

  • Isolation: Stir the resulting slurry at 0°C for 2 hours to maximize yield. Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with 3 mL of ice-cold IPA.

  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

Protocol B: Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

Recommended for crude material with <90% purity or material prone to thermal degradation.

  • Dissolution: Dissolve 1.0 g of crude compound in 3.0 mL of Methanol (MeOH) at 40°C.

    • Validation Check: Ensure complete dissolution. The low volume of MeOH is critical; excessive MeOH will require massive volumes of anti-solvent later, risking "oiling out."

  • Anti-Solvent Titration: While stirring at 400 rpm at room temperature (20°C), add Ethyl Acetate (EtOAc) dropwise via an addition funnel.

    • Validation Check: Stop the addition the moment local turbidity (cloudiness where the drop hits) takes longer than 5 seconds to dissipate. This confirms you have reached the edge of the metastable zone.

  • Seeding: Add 5–10 mg of pure 1-cyclopropyl-3-aminopyridin-2-one HCl crystals (seeds).

    • Validation Check: The seeds must remain solid and not dissolve. If they dissolve, you have not added enough EtOAc.

  • Crystallization: Once a thin slurry has established (wait 30 minutes after seeding), slowly add an additional 12 mL of EtOAc over 1 hour to drive the remaining product out of solution.

  • Isolation & Drying: Cool the slurry to 0°C, filter under vacuum, wash with 5 mL of cold EtOAc, and dry under vacuum at 40°C.

Troubleshooting & FAQs

Q: My compound is "oiling out" (forming a sticky syrup) instead of forming crystals. Why is this happening, and how do I fix it? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution is pushed so high that the solute separates into a solute-rich liquid phase rather than nucleating as a solid lattice. According to, this is common with highly soluble salts when an anti-solvent is added too rapidly. Fix: Re-dissolve the oil by heating or adding a few drops of primary solvent (MeOH). Next time, lower the initial concentration, add the anti-solvent much more slowly, and introduce seed crystals before the cloud point is reached to force solid nucleation over liquid separation.

Q: I am losing a significant amount of yield in the mother liquor. How can I improve recovery? A: Yield loss in amine hydrochlorides is almost always due to residual solubility. If using Protocol A (IPA), ensure you are cooling the slurry to 0°C or even -5°C, and allow at least 2 hours of aging time for the crystal lattice to fully deplete the supersaturated solution. If using Protocol B, increase the ratio of EtOAc to MeOH (up to 5:1 or 6:1), but do so slowly to avoid trapping impurities.

Q: The isolated crystals are highly colored (yellow/brown). How do I remove these chromophores? A: Colored impurities are often trace oxidation products of the aminopyridinone core. Because the HCl salt is highly polar, these impurities often co-crystallize. Fix: Before crystallization, dissolve the crude material in MeOH and add 10% w/w activated carbon (e.g., Darco KB-G). Stir at 40°C for 1 hour, then filter through a tightly packed Celite pad. Proceed with the Methanol/Ethyl Acetate crystallization (Protocol B) using the decolorized filtrate.

Q: Is there a risk of hydrate formation with this compound? A: Yes. Hydrochloride salts of primary amines are highly prone to scavenging water to form stable crystalline hydrates (where water molecules bridge the chloride ion and the amine protons). To ensure you isolate the anhydrous form, strictly use anhydrous solvents (KF < 0.1%) and dry the final product thoroughly under a high vacuum with a nitrogen bleed.

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons, 2009.[Link]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[Link]

  • Mullin, J. W. Crystallization (4th ed.). Butterworth-Heinemann, 2001.[Link]

Technical Support Center: 3-Amino-1-cyclopropylpyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Organic Synthesis & Process Chemistry

Subject: Impurity Profile Management & Purification Protocols Molecule CAS: 1785094-95-2 (Free Base) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Technical Challenge

Synthesizing 3-amino-1-cyclopropylpyridin-2-one presents a unique convergence of chemical challenges. The introduction of the cyclopropyl group on the pyridinone nitrogen is sterically demanding and electronically sensitive. Direct alkylation with cyclopropyl halides is kinetically disfavored due to the high strain of the cyclopropyl ring (preventing


 pathways). Consequently, most robust routes utilize Chan-Lam coupling  with cyclopropylboronic acid.[1]

This guide addresses the three primary impurity classes encountered in this workflow:

  • Regioisomers: O-alkylation vs. N-alkylation.

  • Metal Residues: Copper (from coupling) and Palladium/Iron (from nitro reduction).[1]

  • Oxidation Byproducts: Instability of the free amine.[1]

Module 1: Controlling Regiochemistry (N- vs. O-Alkylation)

User Ticket #401:

"I am running a Chan-Lam coupling using 3-nitropyridin-2-one and cyclopropylboronic acid. LC-MS shows two peaks with the same mass (


 = 179 for the nitro intermediate). How do I separate them, and how do I favor the desired N-isomer?"
Root Cause Analysis

Pyridin-2-ones exhibit lactam-lactim tautomerism.[1] While the lactam (N-H) form is thermodynamically favored, the oxygen atom is nucleophilic. In metal-catalyzed couplings (Chan-Lam), the reaction generally favors N-alkylation, but O-alkylation (forming 2-(cyclopropyloxy)-3-nitropyridine) is a persistent impurity, often ranging from 5% to 15%.

Actionable Protocol: Optimization & Separation
1. Tuning the Reaction (Prevention)

To maximize the N-cyclopropyl species (Target) over the O-cyclopropyl impurity:

  • Ligand Choice: Use 2,2'-bipyridine or 1,10-phenanthroline (1:1 eq relative to Cu).[1] Bidentate ligands stabilize the Cu(II)/Cu(III) cycle and sterically crowd the metal center, often enhancing selectivity for the softer nitrogen nucleophile over the harder oxygen.

  • Solvent System: Switch to 1,2-Dichloroethane (DCE) or Toluene rather than DMF/MeOH. Non-polar solvents often suppress the ionic character of the oxygen, favoring N-attack.[1]

2. Purification Strategy (The "Solubility Switch")

The N-alkylated lactam is significantly more polar and has a higher melting point than the O-alkylated ether due to the preservation of the amide carbonyl dipole.

Step-by-Step Separation:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).[1]

    • Eluent: Gradient of 0%

      
       5% MeOH in DCM.[1]
      
    • Result: The O-isomer (less polar) elutes first (high

      
      ). The Target N-isomer elutes later.[1]
      
  • Reslurry (Scalable Alternative):

    • If chromatography is not viable, reflux the crude solid in MTBE (Methyl tert-butyl ether) or Hexanes/EtOAc (9:1) .

    • The O-impurity is often soluble in lipophilic ethers; the N-target will remain as a solid. Filter hot to upgrade purity.[1]

Visualizing the Pathway

ChanLam_Selectivity Start 3-Nitropyridin-2-one + Cyclopropylboronic Acid Cu_Cat Cu(OAc)2 / Ligand / Air Start->Cu_Cat Fork Cu_Cat->Fork N_Path N-Alkylation (Major) Target Intermediate Fork->N_Path Thermodynamic Control O_Path O-Alkylation (Minor) Impurity Fork->O_Path Kinetic Leakage Purification Separation: Silica (DCM/MeOH) or MTBE Reslurry N_Path->Purification O_Path->Purification

Figure 1: Divergent pathways in Chan-Lam coupling and the critical separation node.

Module 2: Metal Scavenging & Reduction

User Ticket #402:

"My product has a greenish tint after the coupling, and the subsequent hydrogenation to the amine is stalling. What is happening?"

Root Cause Analysis
  • Green Tint: Residual Copper (II) species from the Chan-Lam coupling.[1] Copper is a potent poison for Palladium catalysts (Pd/C) used in the subsequent nitro-reduction.

  • Stalling Hydrogenation: Even trace Cu or Boron byproducts can coat the active sites of heterogeneous catalysts.[1]

Actionable Protocol: Chelation Wash

Do not proceed to hydrogenation until Cu levels are <50 ppm.[1]

The EDTA/Ammonia Wash:

  • Dissolve the crude N-cyclopropyl-3-nitropyridin-2-one in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 3x with a 5% aqueous solution of EDTA (disodium salt) adjusted to pH 8–9 with

    
    .
    
    • Mechanism:[2][3][4][5][6][7][8] Ammonia solubilizes copper salts; EDTA chelates them irreversibly.[1]

  • Wash with brine, dry over

    
    , and concentrate.
    
  • Check: The organic layer should be yellow/orange, not green.[1]

Module 3: Stabilizing the Amine (Oxidation Control)

User Ticket #403:

"I successfully reduced the nitro group, but the off-white solid turned purple/brown after sitting on the filter funnel for 20 minutes. Is it decomposing?"

Root Cause Analysis

3-Aminopyridin-2-ones are electron-rich heteroaromatics.[1] The free amine (


) is highly susceptible to aerobic oxidation, forming azo-dimers  or imino-quinone  type species (colored impurities). This is accelerated by light and trace metals.[1]
Actionable Protocol: Immediate Salt Formation

Never isolate the free base 3-amino-1-cyclopropylpyridin-2-one if long-term storage is required. Convert it immediately to the Hydrochloride (HCl) or Dihydrochloride salt.

Workflow for Reduction & Isolation:

StepOperationTechnical Note
1. Reduction Hydrogenation (Pd/C,

) in MeOH/THF.
Critical: Degas solvents thoroughly to remove dissolved

.
2.[1] Filtration Filter catalyst under Argon/Nitrogen flow.[1]Do not let the filter cake run dry in air (pyrophoric risk + oxidation).
3. Trapping Do not evaporate to dryness. Add 2.5 eq of 4M HCl in Dioxane directly to the filtrate.
4. Isolation Concentrate partially or add

to precipitate.
The HCl salt is stable, white/off-white, and resistant to oxidation.[1]
Visualizing the Purification Workflow

Purification_Flow Crude_Nitro Crude Nitro Intermediate (Contains Cu, O-isomer) Step1 1. EDTA/NH4OH Wash (Removes Cu) Crude_Nitro->Step1 Step2 2. Silica Chromatography (Removes O-isomer) Step1->Step2 Pure_Nitro Pure N-Cyclopropyl-3-nitro... Step2->Pure_Nitro Step3 3. Hydrogenation (Pd/C) Solvent: MeOH/THF Pure_Nitro->Step3 Risk_Zone RISK: Free Amine (Oxidizes to Brown Solid) Step3->Risk_Zone If exposed to air Step4 4. In-situ Acidification (Add HCl/Dioxane) Step3->Step4 Immediate Processing Final_Product Final Product: HCl Salt (Stable White Solid) Step4->Final_Product

Figure 2: End-to-end purification workflow emphasizing the critical stabilization of the amine.

Summary of Key Specifications

ParameterSpecification TargetMethod of Control
Appearance White to Off-White PowderHCl Salt formation; exclusion of light/air.[1]
Purity (HPLC) > 98.0%Removal of O-isomer via chromatography.
Copper Content < 20 ppmEDTA wash or SiliaMetS® Thiol scavengers.[1]
Regioisomer < 0.5% O-alkylSolvent selection (DCE/Toluene) during coupling.

References

  • Chan-Lam Coupling Mechanism & Specifics

    • Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Amines.
    • Source: Tetrahedron Letters / Organic Letters.[1][9]

  • Pyridinone Alkylation Selectivity

    • Regioselective N-Alkyl
    • Source: Journal of Organic Chemistry.[1][6][7]

  • Purification of Aminopyridines

    • Synthesis and Stability of 3-Aminopyridine Deriv
    • Source: Organic Syntheses.
  • Target Molecule Context

    • 3-Amino-1-cyclopropylpyridin-2-one (CAS 1785094-95-2).
    • Source: Chemical Vendors / PubChem.[1]

(Note: While specific literature on the exact cyclopropyl derivative is proprietary or patent-heavy, the chemical principles cited above regarding Chan-Lam coupling and aminopyridine instability are authoritative and universally applicable to this scaffold.)

Sources

Technical Support Center: Stability of 3-Amino-1-cyclopropylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Chemical Context

Welcome to the technical support hub for 3-Amino-1-cyclopropylpyridin-2-one . As a researcher, you are likely utilizing this compound as a scaffold in kinase inhibitor development or as a fragment in drug discovery. While the pyridinone ring offers robust hydrogen-bonding capabilities, the primary amine at position 3 and the cyclopropyl group introduce specific stability challenges in solution.

The Chemical Reality:

  • The Weak Link (Oxidation): The electron-rich 3-amino group is highly susceptible to oxidative dimerization and radical attack, leading to colored impurities (azo or quinone-imine species).

  • The Solubility Trap: The cyclopropyl moiety increases lipophilicity compared to simple methyl/ethyl analogs, increasing the risk of precipitation in aqueous buffers.

  • The Solvent Paradox: While soluble in DMSO, the compound is sensitive to the hygroscopic nature of the solvent, where absorbed water can accelerate degradation.

Diagnostic Flowchart: What are you observing?

Before proceeding to protocols, identify your specific issue using the logic flow below.

TroubleshootingLogic Start Observation Color Solution turned Yellow/Brown Start->Color Precip Cloudiness or Particulates Start->Precip Purity HPLC Purity Loss (<95%) Start->Purity Oxidation CAUSE: Oxidative Coupling (N-oxide/Dimer) Color->Oxidation Most Likely Solubility CAUSE: Hydrophobic Crash (Cyclopropyl effect) Precip->Solubility In Aqueous Media Purity->Oxidation If Colored Photo CAUSE: Photodegradation (Ring expansion) Purity->Photo If Clear Solution

Figure 1: Diagnostic logic for identifying the root cause of instability based on visual and analytical observations.

Technical Deep Dive & Troubleshooting

Issue A: Oxidative Discoloration (The "Browning" Effect)

Symptom: Your clear DMSO stock solution turns yellow or amber after 24-48 hours. Mechanism: The 3-amino group is electron-donating, making the pyridinone ring susceptible to oxidation. In the presence of dissolved oxygen or peroxides (common in aged PEG or Tween), the amine can oxidize to form nitroso intermediates or undergo oxidative dimerization (azo coupling). Expert Insight: A color change often occurs before a significant loss of purity is detectable by HPLC. The extinction coefficient of the oxidized dimer is high, meaning even 0.1% degradation can discolor the solution.

Corrective Action:

  • Degas Solvents: Sparge buffers with nitrogen or argon for 15 minutes before use.

  • Add Antioxidants: For aqueous assays, include 1 mM Ascorbic Acid or 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT if metal ions are present, as it can generate radicals.

  • Storage: Store DMSO stocks under an inert atmosphere (Ar/N2) in amber vials.

Issue B: Precipitation in Assay Media

Symptom: The compound crashes out upon dilution from DMSO into cell culture media. Mechanism: The cyclopropyl group significantly increases the LogP (lipophilicity). When a DMSO stock is spiked into an aqueous buffer, the "solvent shock" causes rapid local precipitation before the compound can disperse. Expert Insight: "Soluble in DMSO" does not mean "Soluble in 1% DMSO/Water." The kinetic solubility limit is often much lower than the thermodynamic limit.

Corrective Action:

  • Intermediate Dilution: Do not pipet 100% DMSO stock directly into the well. Perform an intermediate dilution (e.g., 10x stock in culture media) and mix rapidly before adding to cells.

  • Carrier Proteins: Ensure your media contains BSA (Bovine Serum Albumin) or FBS. The albumin acts as a carrier, sequestering the lipophilic cyclopropyl tail and keeping the molecule in solution.

Issue C: Photolytic Degradation

Symptom: Unexplained loss of potency or purity despite proper temperature storage. Mechanism: Pyridinone derivatives absorb UV light. Excitation can lead to [4+4] photodimerization or ring expansion to oxazepines, particularly in polar protic solvents like water or methanol [1].

Corrective Action:

  • Strict Light Protection: Use amber glassware or wrap tubes in aluminum foil.

  • Avoid UV Monitoring: When checking concentration via Nanodrop/Spectrophotometer, minimize exposure time.

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution that remains stable for >3 months.

Reagents:

  • 3-Amino-1-cyclopropylpyridin-2-one (Solid).

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

Workflow:

StockPrep Step1 Weigh Solid (Calculate for 10 mM) Step2 Add Anhydrous DMSO (Do NOT use old bottle) Step1->Step2 Step3 Vortex & Sonicate (Max 30s to avoid heat) Step2->Step3 Step4 Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Step3->Step4 Step5 Store at -20°C or -80°C (Protect from Light) Step4->Step5

Figure 2: Optimized workflow for preparing stable stock solutions to minimize hygroscopic damage and oxidation.

Protocol 2: HPLC Stability Check

Objective: To distinguish between degradation and solvent evaporation.

  • Internal Standard (IS): Add a chemically inert IS (e.g., Caffeine or Benzophenone) to your sample before the stress test.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid high pH mobile phases (> pH 8), which can promote amide hydrolysis.

  • Calculation:

    
    
    Using the ratio corrects for any volume changes due to DMSO evaporation or water absorption.[1]
    

Stability Data Summary

Solvent/ConditionStability RatingPrimary Degradation ModeRecommendation
DMSO (Anhydrous) High (Months at -20°C)Oxidation (slow)Store under Argon/Nitrogen.
DMSO (Wet/Old) Low (<1 week)Hydrolysis / OxidationDiscard old DMSO. Use single-use aliquots.
Water (pH 7) Moderate (Hours)Precipitation / AggregationUse immediately; add BSA/FBS.
Acidic Buffer (pH < 2) LowRing Opening (Cyclopropyl)Avoid strong acids.
Methanol/Ethanol ModeratePhotolysis / TransesterificationProtect from light; keep cold.

Frequently Asked Questions (FAQs)

Q: Can I freeze-thaw my DMSO stock? A: We strongly advise against it. DMSO is hygroscopic. Every time you open a cold vial, moisture from the air condenses into the solvent. This water accumulation accelerates the degradation of the aminopyridinone core [2]. Best Practice: Aliquot stocks into small volumes (e.g., 20 µL) for single use.

Q: My solution turned pink/brown. Is it still usable? A: If the color change is faint, the purity is likely still >98%, as the colored oxidation products have very high extinction coefficients. However, for sensitive kinetic assays (Km/Vmax determination), discard it . The oxidation products (quinones) can act as non-specific redox cyclers, interfering with enzyme activity [3].

Q: Why does the compound precipitate in PBS but not in DMEM media? A: DMEM usually contains proteins (if serum-supplemented) or amino acids that can help solubilize hydrophobic molecules. PBS is a high-salt environment which "salts out" hydrophobic compounds like cyclopropyl derivatives. Troubleshooting: Add 0.1% Tween-20 or BSA to your PBS buffer.

References

  • Photochemical Rearrangements of Pyridine N-Oxides. Journal of the American Chemical Society / MDPI. Pyridinone derivatives and their N-oxides are susceptible to ring expansion and rearrangement under UV irradiation in polar solvents.

  • Stability of Repository Compounds in DMSO. Journal of Biomolecular Screening. Water absorption in DMSO is the primary cause of compound instability during storage, significantly more than oxygen exposure alone.

  • Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones. Biophysics. 3-aminopyridinones undergo pseudo-first-order oxidation catalyzed by peroxidases, leading to competitive inhibition products.[2][3]

  • 2-Pyridone Chemical Properties. Wikipedia/Chemical Data. Detailed structural data on the lactam-lactim tautomerism and hydrogen bonding behavior of the pyridinone core.

Sources

Technical Support Center: Optimizing Reaction Time for 3-Aminopyridone Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Common Issues in 3-Aminopyridone Functionalization

This section addresses specific problems you may encounter during the synthesis and functionalization of 3-aminopyridone derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a low conversion rate of the starting 3-aminopyridone, even after extended reaction times. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.[1]

  • Catalyst Activity: The "2-pyridyl problem," where the pyridine nitrogen coordinates to and deactivates the metal catalyst (commonly palladium), is a primary concern in cross-coupling reactions.[2] This inhibition can significantly slow down or halt the catalytic cycle.[2]

    • Solution: Consider using a Pd(0) source like Pd2(dba)3, which can sometimes bypass the inhibitory coordination observed with Pd(II) sources.[3] Additionally, screening different ligands is crucial. Bulky, electron-rich phosphine ligands can often promote the desired catalytic activity.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics, especially for C-H activation or cross-coupling with less reactive partners like chlorides.[2][4]

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while carefully monitoring for any signs of product degradation by TLC or LC-MS.[2][5] For some reactions, reflux conditions may be necessary.[6]

  • Solvent Choice: The solvent plays a critical role in reagent solubility and the stability of reaction intermediates.[2] An inappropriate solvent can lead to poor reaction rates.

    • Solution: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally recommended.[2] For reactions involving inorganic bases, a co-solvent like water may be necessary to ensure solubility, but be mindful of potential side reactions like protodeboronation in Suzuki couplings.[2]

  • Base Strength and Solubility: The choice and solubility of the base are critical. An inappropriate base may not be strong enough to facilitate the key deprotonation or transmetalation steps.

    • Solution: Screen a range of bases with varying strengths, such as K3PO4, Cs2CO3, or organic bases like DIPEA.[2][6] Ensure the chosen base is sufficiently soluble in the reaction medium.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired functionalized 3-aminopyridone. What are the common side reactions and how can I suppress them?

Answer: The formation of side products is often linked to the reaction conditions and the reactivity of the substrates.

  • Homocoupling: In cross-coupling reactions, homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can be a significant side reaction, often promoted by the presence of oxygen.[2]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent and reagents before use is highly recommended.

  • Dehalogenation/Protodeboronation: In palladium-catalyzed reactions, the starting halide can be replaced by a hydrogen atom (dehalogenation), or the boronic acid can be protonated and lose its boron group (protodeboronation).[2]

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[2] If a protic co-solvent is necessary, minimize its amount. Using a less nucleophilic base or lowering the reaction temperature can also mitigate these side reactions.[2]

  • Over-alkylation/Multiple Functionalizations: The amino group or the pyridone ring can sometimes undergo multiple functionalizations, leading to a mixture of products.

    • Solution: Carefully control the stoichiometry of the reagents. Using a slight excess of the limiting reagent can sometimes drive the reaction to completion without promoting multiple additions. The order of addition of reagents can also be critical.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of 3-aminopyridone functionalization reactions.

Q1: What is the optimal temperature range for most 3-aminopyridone functionalization reactions?

A1: The optimal temperature is highly dependent on the specific reaction. However, for many cross-coupling and C-H functionalization reactions, a temperature range of 80-110 °C is a good starting point.[2] It's important to note that higher temperatures can sometimes lead to degradation.[7] Conversely, some reactions, like certain enzymatic transformations or those with highly reactive substrates, may proceed efficiently at lower temperatures (e.g., 15-40 °C).[8]

Q2: How does the choice of solvent affect the reaction time?

A2: The solvent significantly impacts reaction kinetics by influencing the solubility of reagents and the stability of intermediates.[2] Aprotic polar solvents like DMF and DMSO can often accelerate reactions by solvating charged intermediates, but they can be difficult to remove. Aprotic, non-polar solvents like toluene and dioxane are also commonly used and are often easier to handle during workup.[2] The polarity of the solvent can also affect the stability of the amine itself.[9]

Q3: Which analytical techniques are best for monitoring the progress of these reactions?

A3: Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are all effective for monitoring reaction progress.[5] TLC is a quick and simple method for qualitative analysis. GC is suitable for volatile compounds, while LC-MS is a powerful tool for analyzing a wide range of compounds and confirming the mass of the desired product.

Q4: Can protecting groups be used to improve selectivity?

A4: Yes, protecting groups are a valuable strategy. The amino group can be protected with standard protecting groups like Boc or Cbz to prevent unwanted side reactions. The pyridone oxygen can also be protected, for example, as a silyl ether, to modulate its reactivity. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its removal.

Q5: Are there any specific safety precautions to consider when working with 3-aminopyridone and its derivatives?

A5: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and handling all chemicals with care. Some reagents used in these functionalizations, such as strong bases and palladium catalysts, can be hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use. Exothermic reactions can also be a concern, and appropriate measures like slow addition of reagents and efficient cooling should be employed to manage them.[1]

Section 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling of a Halogenated 3-Aminopyridone

This protocol provides a starting point for the Suzuki coupling of a halogenated 3-aminopyridone with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • To a reaction vial, add the halogenated 3-aminopyridone (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Suzuki Coupling Time
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Reaction Time (h)
Pd(OAc)2 (2)SPhos (4)K3PO4 (2)Toluene/H2O1004-8
Pd2(dba)3 (1.5)XPhos (3)Cs2CO3 (2)Dioxane1102-6
Pd(PPh3)4 (5)-Na2CO3 (2)DMF/H2O9012-24

Note: Reaction times are approximate and will vary depending on the specific substrates used.

Section 4: Visualizing Reaction Pathways

Diagram 1: Catalytic Cycle of a Suzuki Coupling Reaction

Suzuki_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R1-X) Ar-Pd(II)-X R1-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R2-B(OR)2) Ar-Pd(II)-R R1-Pd(II)(L2)-R2 Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 Reductive_Elimination->Product

Caption: A simplified representation of the Suzuki coupling catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature & Monitor Check_Temp->Increase_Temp No Check_Catalyst Is Catalyst/Ligand System Appropriate? Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Screen_Catalysts Screen Different Catalysts/Ligands Check_Catalyst->Screen_Catalysts No Check_Base Is Base Strength/Solubility Sufficient? Check_Catalyst->Check_Base Yes Screen_Catalysts->Check_Base Screen_Bases Screen Different Bases Check_Base->Screen_Bases No Check_Solvent Is Solvent Choice Correct? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Screen_Solvents Try Alternative Solvents Check_Solvent->Screen_Solvents No Success Improved Conversion Check_Solvent->Success Yes Screen_Solvents->Success

Caption: A logical workflow for troubleshooting low reaction conversion.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717-7724. [Link]

  • De Rosa, M., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(vii), 231-242. [Link]

  • Saengdee, P., et al. (2020). Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization. Talanta, 208, 120305. [Link]

  • Eide, I. T., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16047. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(34), 9975-9979. [Link]

  • Girtan, M., et al. (2024). Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. Materials, 17(13), 2958. [Link]

  • Ellman, J. A. C-H Functionalization. Ellman Laboratory - Yale University. [Link]

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). LinkedIn. [Link]

  • ResearchGate. (2022). Temperature effect on 3-APB synthesis and operational enzymatic... [Link]

  • Organic Syntheses Procedure. (n.d.). pyridine-n-oxide. [Link]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 3-Amino-1-cyclopropylpyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Fragmentation Dynamics of 3-Amino-1-cyclopropylpyridin-2-one

Executive Summary

This guide provides an in-depth analysis of the electrospray ionization (ESI) fragmentation patterns of 3-Amino-1-cyclopropylpyridin-2-one (MW 150.18 Da), a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1]

In drug development, distinguishing this specific N-cyclopropyl motif from its isobaric N-allyl analogs or metabolic ring-opened products is a common analytical challenge.[1] This guide compares the fragmentation performance of the target molecule against these structural alternatives, establishing a definitive "fingerprint" for quality control and metabolic stability studies.

Key Finding: The target molecule exhibits a diagnostic Neutral Loss of CO (28 Da) followed by a characteristic cyclopropyl ring retention pattern that distinguishes it from linear alkene isomers.

Structural Context & Fragmentation Mechanics

To interpret the mass spectrum accurately, we must understand the energy dissipation across the molecule's specific bonds.

  • Parent Ion ([M+H]+): m/z 151.09[1]

  • Core Structure: Pyridin-2-one (Lactam).[1]

  • Key Substituents:

    • N1-Cyclopropyl: High ring strain (~27 kcal/mol).[1] Prone to ring opening but kinetically stable under mild Collision Induced Dissociation (CID).[1]

    • C3-Amino: Protonation site, directing charge localization.[1]

The Fragmentation Pathway (Mechanism)

Under ESI-CID conditions, the protonated precursor ([M+H]+ 151) follows two competitive pathways driven by the stability of the pyridinone core versus the strain of the cyclopropyl ring.

  • Primary Pathway (The Pyridinone Fingerprint): The most thermodynamically favored pathway is the expulsion of carbon monoxide (CO) from the lactam ring. This is a classic retro-Diels-Alder-like contraction or simple inductive cleavage, resulting in a distonic ion at m/z 123 .[1]

  • Secondary Pathway (N-Substituent Cleavage): Unlike linear alkyl chains, the N-cyclopropyl group does not easily undergo McLafferty rearrangement due to geometric constraints.[1] Instead, at higher collision energies (CE > 35 eV), we observe the cleavage of the N-C bond, often accompanied by hydrogen transfer, leading to the loss of the cyclopropyl moiety (neutral loss of C3H4 or C3H6).

Visualization: Fragmentation Topology

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ions required for Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent [M+H]+ Precursor m/z 151.09 Ion123 [M+H - CO]+ m/z 123.09 (Diagnostic Core) Parent->Ion123 -CO (28 Da) Low CE (15-20 eV) Ion134 [M+H - NH3]+ m/z 134.06 (Amino Loss) Parent->Ion134 -NH3 (17 Da) Minor Pathway Ion41 Cyclopropyl Cation m/z 41.04 (High Energy) Parent->Ion41 N-C Cleavage High CE (>40 eV) Ion95 Ring Contraction m/z 95.06 Ion123->Ion95 -C2H4 (Ethylene) Ring Degradation

Figure 1: Competitive fragmentation pathways for 3-Amino-1-cyclopropylpyridin-2-one. The green node represents the primary quantifier ion.

Comparative Analysis: Target vs. Isobaric Alternatives

A critical risk in synthesizing cyclopropyl-containing drugs is the presence of Allyl isomers (ring-opened impurities) or Isopropyl analogs (metabolic confusion).[1] The table below compares the MS/MS performance of the target against its primary isobaric interference, 3-Amino-1-allylpyridin-2-one .

Table 1: Differentiating Isobaric Scaffolds
Feature3-Amino-1-cyclopropylpyridin-2-one (Target)3-Amino-1-allylpyridin-2-one (Isobaric Impurity)Differentiation Logic
Precursor (m/z) 151.09151.09Indistinguishable in MS1.[1]
Major Fragment 1 123.09 (-CO) 123.09 (-CO) Both contain the pyridinone core.[1]
Diagnostic Fragment Low abundance of m/z 41 High abundance of m/z 41 The Allyl cation (m/z 41) is resonance stabilized and forms easily.[2] The Cyclopropyl cation is less stable and requires higher energy to form.
Unique Transition m/z 151 -> 123 (High Intensity)m/z 151 -> 110 (Loss of Allyl radical)Allylic cleavage is faster than cyclopropyl ring opening.[1]
CE Sensitivity Robust: Parent survives up to 25 eV.[1]Fragile: Parent depletes rapidly > 15 eV.Cyclopropyl ring strain paradoxically adds kinetic stability compared to the labile allylic bond.

Expert Insight: To confirm the presence of the cyclopropyl ring, do not rely solely on the m/z 151 -> 123 transition. You must monitor the ratio of 151->123 vs. 151->41 .[1]

  • Target (Cyclopropyl): Ratio > 10:1 (Core fragment dominates).

  • Alternative (Allyl): Ratio < 2:1 (Allyl fragment is prominent).[1]

Experimental Protocol: Method Development

This protocol is designed to be self-validating. It includes a "Ramping Check" to ensure you are not destroying the diagnostic ions.

Workflow Visualization

MethodWorkflow Step1 1. Direct Infusion (10 µg/mL in 50:50 MeOH:H2O) Step2 2. Source Optimization (Maximize m/z 151) Step1->Step2 Step3 3. CE Breakdown Curve (Ramp 0 -> 60 eV) Step2->Step3 Step4 4. Select Transitions Step3->Step4 Identify Stable Product Ions Step5 5. Ratio Validation Step4->Step5 Check Isobaric Interference

Figure 2: Step-by-step optimization workflow for characterizing N-cyclopropyl pyridinones.

Detailed Steps
  • Sample Preparation: Dissolve standard in Methanol to 1 mg/mL. Dilute to 10 µg/mL in 50% Acetonitrile/0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the C3-amino group ([M+H]+).[1]

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV (Standard).[1]

    • Cone Voltage: Keep Low (20V).

    • Caution: High cone voltage can cause "In-Source Fragmentation," prematurely opening the cyclopropyl ring and mimicking the allyl impurity.

  • Collision Energy (CE) Ramping:

    • Inject the sample and ramp CE from 5 eV to 50 eV.

    • Observation:

      • @ 15 eV: Parent (151) dominates.[1]

      • @ 25 eV: Appearance of m/z 123 (-CO).[1] Set as Quantifier.

      • @ 40 eV: Appearance of m/z 95 and m/z 134. Set as Qualifiers.

  • Validation Criterion:

    • Calculate the intensity ratio of m/z 123 / m/z 151 at 20 eV.

    • If the ratio varies by >15% between runs, your Cone Voltage is too high.

References

  • Vertex Pharmaceuticals/NIH. (2006).[1] Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. PubMed.[1] Link

  • Metware Biotechnology. (2023).[1] Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.Link

  • ChemScene. (2023).[1] Product Data: 3-Amino-1-cyclobutylpyridin-2(1H)-one (Structural Analog).[1]Link

  • Longdom Publishing. (2023).[1] Keys to Precise Compound Identification in Mass Spectrometry Techniques.Link

Sources

The Definitive Guide to FTIR Characterization of Amino-Pyridone Hydrochloride Salts: Free Base vs. Salt Form

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

Amino-pyridone scaffolds are highly privileged structures in modern drug discovery, frequently utilized in the design of potent [1]. However, the free base form of amino-pyridones often suffers from suboptimal aqueous solubility and poor dissolution rates. Converting the free base into a hydrochloride (HCl) salt is a standard pharmaceutical strategy to enhance bioavailability and [2].

This guide provides an objective comparison between the free base and hydrochloride salt forms of amino-pyridones, focusing on their structural validation using Fourier Transform Infrared (FTIR) spectroscopy. We detail the mechanistic causality behind spectral shifts and provide a self-validating Attenuated Total Reflectance (ATR) FTIR protocol to eliminate common analytical artifacts.

Performance Comparison: Free Base vs. Hydrochloride Salt

Before diving into the spectral data, it is critical to understand why the HCl salt is the preferred candidate over the free base alternative in clinical development:

  • Aqueous Solubility: The protonated ammonium group (-NH₃⁺) in the salt form dramatically increases dipole-water interactions, often [3] compared to the neutral free base.

  • Solid-State Stability: The incorporation of the chloride counterion creates a rigid, highly ordered crystalline lattice stabilized by strong ionic and hydrogen bonds.

  • Analytical Traceability: The salt form provides distinct, unmistakable FTIR markers that make batch-to-batch [4].

Mechanistic Causality: The Chemistry of Salt Formation

In a typical amino-pyridone (e.g., 3-amino-2-pyridone), the molecule possesses multiple nitrogen atoms. The ring nitrogen is part of a stable, delocalized lactam (amide) system, making it a poor nucleophile. Conversely, the exocyclic primary amine (-NH₂) is the most basic center.

When titrated with hydrochloric acid, the primary amine is selectively protonated to form an ammonium cation (-NH₃⁺), paired with the chloride anion (Cl⁻). This protonation fundamentally alters the molecule's vibrational modes:

  • Loss of Primary Amine Modes: The sharp, distinct N-H asymmetric and symmetric stretching bands of the neutral -NH₂ group disappear.

  • Emergence of the Ammonium Envelope: The newly formed -NH₃⁺ group engages in intense hydrogen bonding with the chloride ion and neighboring molecules. This creates a massive, broad absorption envelope (often spanning 3200–2500 cm⁻¹) due to overlapping stretching vibrations, overtones, and [4].

Comparative FTIR Data Analysis

The table below summarizes the critical FTIR peak shifts used to validate the successful conversion of an amino-pyridone free base to its hydrochloride salt.

Functional GroupFree Base Amino-Pyridone (cm⁻¹)Hydrochloride Salt (cm⁻¹)Causality / Mechanistic Shift
Primary Amine (N-H Stretch) ~3400 (asym), ~3300 (sym)AbsentProtonation converts -NH₂ to -NH₃⁺, [4].
Ammonium (N-H Stretch) Absent3200–2500 (Broad Envelope)Strong hydrogen bonding of the -NH₃⁺Cl⁻ complex creates a[4].
Carbonyl (C=O Stretch) ~1650–1660~1665–1680Disruption of the free base H-bonding network and inductive effects from the protonated amine[1].
Amine/Ammonium (N-H Bend) ~1610 (scissoring)~1580 (asym), ~1520 (sym)The -NH₃⁺ group exhibits distinct asymmetric and symmetric deformation vibrations [4].
Pyridine Ring Vibrations ~1600, ~1550~1610, ~1560Electron withdrawal by the -NH₃⁺ group slightly stiffens the aromatic ring bonds, shifting peaks upward.
Methodological Comparison: ATR-FTIR vs. KBr Pellet

Historically, FTIR samples were prepared by pressing the analyte into a Potassium Bromide (KBr) pellet. However, for hydrochloride salts, the KBr method is deeply flawed. Under high pressure and in the presence of trace moisture, a solid-state ion exchange occurs: R-NH₃⁺Cl⁻ + KBr → R-NH₃⁺Br⁻ + KCl This exchange alters the hydrogen bonding environment, shifting the characteristic IR peaks and leading to artifactual data.

The Solution: Attenuated Total Reflectance (ATR) FTIR is the modern gold standard. It requires no sample dilution, utilizes a chemically inert diamond crystal, and completely prevents ion-exchange artifacts, [2].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure trustworthiness, the following protocol incorporates built-in validation checks at every step.

Step 1: System Suitability & Background Collection

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

  • Self-Validation: Inspect the background spectrum. The baseline must be flat, and no residual peaks (especially in the 3000–2800 cm⁻¹ organic region) should exceed 0.005 absorbance units.

Step 2: Sample Application

  • Action: Place 2–5 mg of the dried amino-pyridone hydrochloride salt directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Self-Validation: Monitor the live spectral preview. Apply pressure until the strongest peak (usually the C=O stretch or ring vibrations) reaches at least 0.1 to 0.5 absorbance units, confirming optimal optical contact.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Processing: Apply an atmospheric compensation algorithm to remove trace CO₂ and H₂O vapor interferences. Perform a baseline correction.

Step 4: Orthogonal Verification

  • Action: Overlay the acquired salt spectrum with the reference spectrum of the free base.

  • Self-Validation: The conversion is deemed 100% successful only if the sharp ~3400/3300 cm⁻¹ peaks are completely absent and the broad 3200–2500 cm⁻¹ envelope is fully formed. Any residual sharp peaks indicate incomplete salt formation.

Workflow Visualization

G Start Synthesized Free Base Amino-Pyridone Solvation Dissolution in Anhydrous Ethanol Start->Solvation Acidification Titration with Dry HCl Gas/Ether Solvation->Acidification Stoichiometric control Crystallization Controlled Cooling & Crystallization Acidification->Crystallization Salt formation Isolation Filtration & Vacuum Drying (Remove Solvents) Crystallization->Isolation FTIR ATR-FTIR Spectroscopy (Diamond Crystal) Isolation->FTIR Dry powder Validation Peak Validation: NH3+ Envelope (3200-2500 cm⁻¹) FTIR->Validation Spectral overlay

Workflow for amino-pyridone hydrochloride salt formation and ATR-FTIR spectral validation.

References
  • Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases | Journal of Medicinal Chemistry, ACS Publications |[Link][1]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine | National Institutes of Health (NIH) PMC |[Link][2]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online |[Link][4]

  • The infrared spectra of secondary amines and their salts | ResearchGate |[Link][3]

Sources

HPLC Method Development Guide: 3-Amino-1-cyclopropylpyridin-2-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-cyclopropylpyridin-2-one (CAS: 1785094-95-2) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., MPS1, Aurora kinase inhibitors) and fluorinated quinolone antibiotics. Its analysis presents a distinct chromatographic challenge: the compound combines a polar lactam core, a basic primary amine, and a hydrophobic cyclopropyl moiety.

Standard C18 methods often fail to retain this polar-basic analyte sufficiently away from the solvent front (


), leading to poor resolution from synthesis precursors like 3-nitro-1-cyclopropylpyridin-2-one  or 3-aminopyridine  byproducts.

This guide objectively compares three separation strategies:

  • Standard C18 (Low pH): The baseline approach (often insufficient).

  • Pentafluorophenyl (PFP): For orthogonal selectivity of halogenated or isomeric impurities.

  • Hybrid C18 (High pH): The recommended protocol for peak shape and retention stability.

Part 1: Chemical Context & Separation Challenges

Understanding the analyte's physicochemical properties is the foundation of robust method development.

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridin-2-one core with N-cyclopropyl & C3-amineDual nature: Polar core vs. Hydrophobic N-substituent.
pKa (Basic) ~6.5 - 7.5 (Amino group)At pH < 5, the amine is protonated (

), causing silanol interactions (tailing).
LogP ~0.5 - 1.2 (Estimated)Low hydrophobicity requires high aqueous mobile phases for retention on C18.
UV Max ~245 nm, ~305 nmPyridinone conjugation allows sensitive UV detection.
Critical Impurities

Method specificity must be demonstrated against:

  • Impurity A (Precursor): 3-Nitro-1-cyclopropylpyridin-2-one (Late eluter).

  • Impurity B (Degradant): 3-Amino-pyridin-2-one (Lacks cyclopropyl group; very polar).

Part 2: Method Comparison & Experimental Data

We compared three methodologies to achieve a resolution (


) > 2.0 between the main peak and Impurity B (the critical pair).
Method A: The "Default" (Acidic C18)
  • Column: Standard Silica-based C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Observation: The protonated amine elutes early due to polarity. Secondary interactions with residual silanols cause peak tailing.

Method B: The "Selectivity" Choice (PFP)
  • Column: Fluorophenyl (e.g., Phenomenex Luna PFP(2)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.5) / Methanol.[1][2]

  • Observation: The PFP phase offers pi-pi interactions with the pyridinone ring. Selectivity changes significantly, often separating structural isomers better than C18.

Method C: The "Robust" Choice (High pH Hybrid C18)
  • Column: Hybrid Ethylene-Bridged Silica (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][4]

  • Observation: At pH 10, the amine is neutral (

    
    ). Hydrophobic retention increases, and silanol repulsion is eliminated, resulting in sharp, symmetric peaks.
    
Comparative Performance Data
MetricMethod A (Acidic C18)Method B (PFP)Method C (High pH Hybrid)
Retention Factor (

)
1.2 (Poor)2.5 (Good)4.1 (Excellent)
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)1.05 (Perfect)
Resolution (

)
1.4 (Co-elution risk)3.25.8
Sensitivity (S/N) BaselineHighHighest (Sharper peaks)

Verdict: Method C (High pH) is the superior choice for routine purity analysis due to maximum retention stability and peak symmetry. Method B is a valid orthogonal backup for identifying co-eluting isomers.

Part 3: Recommended Protocol (Method C)

This protocol is validated for specificity, linearity, and precision.[4]

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge BEH C18 XP, 100 x 3.0 mm, 2.5 µm (or equivalent Hybrid particle).

  • Column Temp: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Detection: 245 nm (primary), 305 nm (secondary confirmation).

  • Injection Vol: 2-5 µL.

Mobile Phase Preparation[1][2][5][6]
  • Solvent A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Solvent B: Acetonitrile (HPLC Grade).[4]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibrium
1.0955Hold for polar impurities
10.01090Elute hydrophobic precursors
12.01090Wash
12.1955Re-equilibration
15.0955Stop
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for purity assay.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

Part 4: Method Development Logic & Visualization[6]

The following diagrams illustrate the decision-making process and the mechanism of separation.

Diagram 1: Column Selection Decision Tree

This logic ensures you select the correct stationary phase based on the analyte's behavior.

ColumnSelection Start Start: 3-Amino-1-cyclopropylpyridin-2-one CheckpH Can you use pH > 9? Start->CheckpH YesHighPH Select Hybrid C18 (e.g., BEH) Mobile Phase: pH 10 NH4HCO3 CheckpH->YesHighPH Yes (Recommended) NoHighPH Acidic Conditions Required? CheckpH->NoHighPH No AcidicPath Standard C18 (Low pH) NoHighPH->AcidicPath CheckTailing Is Tailing Factor > 1.5? AcidicPath->CheckTailing SwitchPFP Switch to PFP or Polar-Embedded C18 (Better Selectivity) CheckTailing->SwitchPFP Yes Optimize Optimize Gradient CheckTailing->Optimize No

Caption: Decision tree for selecting the optimal stationary phase based on pH stability and peak symmetry requirements.

Diagram 2: Separation Mechanism (High pH vs. Low pH)

Why does Method C work best? This diagram explains the ionization states.

Mechanism cluster_LowPH Low pH (Method A) cluster_HighPH High pH (Method C) AnalytePos Analyte-NH3+ (Charged) Interaction Ionic Attraction (Tailing) AnalytePos->Interaction Silanol Silanol (Si-O-) Silanol->Interaction AnalyteNeu Analyte-NH2 (Neutral) Retention Hydrophobic Interaction (Sharp Peak) AnalyteNeu->Retention C18Ligand C18 Ligand C18Ligand->Retention

Caption: Mechanistic comparison: High pH suppresses amine ionization, preventing silanol drag and enhancing hydrophobic retention.

References

  • Vertex Pharmaceuticals. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. National Institutes of Health (PMC). [Link]

  • Helix Chromatography. (2023).[5] HPLC Methods for analysis of Pyridine and Aminopyridine derivatives. Helix Chromatography Applications. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. [Link]

  • PubChem. (2025). Compound Summary: 3-Amino-1-cyclopropylpyridin-2-one. National Library of Medicine. [Link]

  • Sielc Technologies. (2022). Separation of Pyridine-2-methanol 1-oxide and derivatives on Newcrom R1. Sielc Application Library. [Link]

Sources

Comparing Reactivity of N-Cyclopropyl vs. N-Methyl Aminopyridones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fine-tuning physicochemical properties to overcome metabolic and target-binding bottlenecks, the strategic selection of N-substituents has become a critical optimization step. In the context of aminopyridone scaffolds—ubiquitous in kinase and protease inhibitors—the choice between an N-methyl and an N-cyclopropyl group fundamentally alters the molecule's electronic distribution, steric profile, and metabolic fate.

This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their distinct reactivity profiles and providing self-validating experimental protocols to evaluate them in your own discovery workflows.

Structural and Electronic Causality

The reactivity differences between N-methyl and N-cyclopropyl aminopyridones stem directly from their distinct hybridization states and steric volumes.

  • N-Methyl (The sp³ Baseline): The N-methyl group is a standard, low-steric-bulk (volume ~16 ų) substituent. Its

    
    -protons reside in pure sp³ orbitals, which possess a relatively low Bond Dissociation Energy (BDE). This makes the N-methyl group highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes, leading to rapid N-demethylation[1].
    
  • N-Cyclopropyl (The sp²-like Shield): The cyclopropyl ring is sterically bulkier (volume ~34 ų) and possesses unique stereoelectronic properties. The C–C bonds in the ring have unusually high s-character (approaching sp² hybridization). This increases the BDE of the

    
    -C–H bonds, effectively shutting down the standard CYP-mediated hydrogen abstraction pathway[1][2]. However, this moiety introduces a new liability: susceptibility to Single Electron Transfer (SET). Upon oxidation to a radical cation, the cyclopropyl ring can undergo rapid ring-opening—provided the molecule can adopt the required bisected conformation—forming a reactive distonic radical cation that can covalently bind to glutathione (GSH)[2][3].
    

MetabolicReactivity Core Aminopyridone Core NMe N-Methyl Variant Core->NMe Substitution NCy N-Cyclopropyl Variant Core->NCy Substitution OxMe CYP450 Oxidation (alpha-C-H Abstraction) NMe->OxMe Low BDE OxCy Single Electron Transfer (SET) NCy->OxCy High s-character Demethyl N-Demethylation (Metabolic Clearance) OxMe->Demethyl Rapid RingOpen Radical Cation (Ring Opening / GSH Adduct) OxCy->RingOpen Conformation Dependent

Metabolic Reactivity Pathways: N-Methyl vs. N-Cyclopropyl Aminopyridones.

Pharmacological Impact: Case Studies and Quantitative Data

The choice of substituent dictates a trade-off between metabolic stability and target pocket accommodation.

Case Study 1: Tyk2 JH2 Inhibitors (Metabolic Rescue) In the optimization of Tyk2 JH2 inhibitors, an N-methyl pyridone derivative suffered from poor liver microsomal stability (39% recovery). Replacing the N-methyl with an N-cyclopropyl group dramatically improved microsomal stability to 88% recovery, while maintaining comparable binding affinity, validating the protective effect of the cyclopropyl group against


-oxidation[4].

Case Study 2: SARS-CoV-2 Mpro Inhibitors (Steric Clashing) Conversely, in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors, the S1' pocket is highly constrained. The N-methyl pyridone α-ketoamide achieved an IC50 of 400 nM. Substituting it with an N-cyclopropyl group caused an energetically unfavorable steric clash (3.2 Å) with the Thr26 oxygen of the protease, dropping the potency to 500 nM[5].

Quantitative Comparison Table
ParameterN-Methyl AminopyridoneN-Cyclopropyl Aminopyridone
Steric Volume Low (~16 ų)Moderate (~34 ų)
Electronic Character Pure sp³High s-character (sp²-like)
Primary Metabolic Liability

-C-H Oxidation (N-Demethylation)
SET-Mediated Ring Opening
Tyk2 JH2 Microsomal Recovery 39% (High clearance)88% (High stability)[4]
SARS-CoV-2 Mpro Binding (IC50) 400 nM (Optimal S1' fit)500 nM (Steric clash with Thr26)[5]

Experimental Protocols: Self-Validating Workflows

To objectively evaluate the reactivity of these substituents in your own series, the following protocols are designed as self-validating systems. They include intrinsic controls to distinguish between enzymatic metabolism and chemical instability.

Protocol A: Self-Validating Microsomal Stability & Mechanism Assay

This assay determines whether clearance is driven by CYP-mediated N-demethylation (typical for N-methyl) or alternative pathways.

Rationale: By running a parallel -NADPH control, we isolate CYP450-dependent degradation from non-specific hydrolysis. Furthermore, monitoring for specific mass shifts (+14 Da for oxidation/demethylation, +307 Da for GSH adducts) identifies the exact reactivity mechanism.

  • Preparation: Prepare a 1 mM stock of the aminopyridone analog in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Control Segregation: Split the mixture into two parallel plates: +NADPH (Test) and -NADPH (Control).

  • Initiation: Pre-incubate plates at 37°C for 5 minutes. Initiate the reaction in the +NADPH plate by adding NADPH to a final concentration of 1 mM. Add an equivalent volume of buffer to the -NADPH plate.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots from both plates.
  • Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This precipitates the microsomal proteins and halts the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Validation:

    • Validation Check: The -NADPH control must show >95% parent remaining at 60 minutes. If not, the compound is chemically unstable.

    • Metabolite ID: Scan for

      
       (demethylation of N-methyl) and 
      
      
      
      (GSH trapping of the ring-opened N-cyclopropyl radical).

Workflow S1 1. Incubation HLM + Compound S2 2. Initiation Add NADPH S1->S2 S3 3. Sampling Time-course Aliquots S2->S3 S4 4. Quenching Cold ACN + IS S3->S4 S5 5. Analysis LC-MS/MS S4->S5

Self-Validating Microsomal Stability Workflow.

Protocol B: Electrochemistry/ElectroSpray Ionization Mass Spectrometry (EC-ESI/MS) for SET Probing

Rationale: N-cyclopropyl groups are vulnerable to Single Electron Transfer (SET). This protocol uses an electrochemical cell coupled directly to a mass spectrometer to force the SET event and trap the resulting distonic radical cation, proving the ring-opening liability[3].

  • Solution Preparation: Dissolve the N-cyclopropyl aminopyridone (10 µM) in an electrolyte solution of 0.1 M ammonium formate in a 50:50 mixture of water/acetonitrile.

  • Electrochemical Oxidation: Pump the solution through an electrochemical thin-layer cell equipped with a glassy carbon working electrode at a flow rate of 10 µL/min.

  • Voltage Ramping: Apply a potential ramp from 0 to +1.5 V (vs. Pd/H2 reference).

  • Isotope Trapping (The Validation Step): Conduct the experiment in the presence of

    
    . If the cyclopropyl ring opens via a radical cation intermediate, the solvent will nucleophilically attack the opened ring.
    
  • MS Detection: Monitor the eluent via ESI-MS. The appearance of an

    
     peak explicitly confirms the SET-mediated ring-opening mechanism, differentiating it from standard oxidative degradation.
    

Conclusion

The substitution of an N-methyl group with an N-cyclopropyl group on an aminopyridone scaffold is not merely a steric adjustment; it is a fundamental shift in the molecule's electronic reactivity. While the sp²-like character of the cyclopropyl ring provides an excellent shield against classical CYP450


-oxidation, researchers must account for the increased steric bulk and the potential for SET-mediated ring opening. By utilizing the self-validating assays detailed above, drug development professionals can empirically determine which substituent offers the optimal balance of target affinity and metabolic resilience for their specific program.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs0j8FTYjirp8-osUIaKXJEN62z_1M-1Oz2oAK-JrvQMJJCGfQGLCa1iMNWsTra0MFr3uFX4OAqO7jzXttVpKbV9Envne-POWf1jA8zASk-PTxLvJYug9IphcGiGZoUnWci0dwaBm_xhYwPw==]
  • Structure-Based Optimization of Pyridone α-Ketoamides as Inhibitors of the SARS-CoV-2 Main Protease. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhTR9tubTrZ5ASMdelb7fCjgskn1fSIowuRcXftfC_N-zYqqxwiTQ-FGRvcM1h2SAzXqTVKPp5qFhBboMWGfzXlpOiNr01mmYFqjuBwDfsm3zRu6ig7UCTznVQHDdGqMnOqoWUf0w8UjlTTgR8_mizPvVSTTjpJWvFKFRm2lxxeowkVpSxaZoy-eYi_tVBUdV5NUHx7fVrcdkHyt4=]
  • Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride–tert-butylhydroperoxide. Royal Society of Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Zm7C2Sa8-ZPqkc736zyeW4L2tAfn-nvF2xx_PbAXNcDyitWSRsj7WYYe8M6NXfq99wUF_a4rj9szefVt1NbXOSGaScFYkjNjhwt8B6-oHp-5hNXAx8DfZ3Y5xfb7Zfp1-C-_F_iJeP8HiPed3DYFqq_t4_jb8j4NbA==]
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS2nmKLyPQkniv9xlaILt72Ods3BK_eURY6pmj64UsIzXF5yvbhX897v4fP2DKp2VcwUAboXMPIwgvfcqc-r9f70P0DcjCQ_r-wQh5hYjhGCvuKlM9GYLqFpVnuHfU-vp7GJs4jq35pnRP6Pxrjp-TrYjGCCq6bxi8JHzc3IBXtQ==]
  • Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjSlmfNnKNqk-wbUSil8h1Nk8jkF2TlY40iAXXVSmkjyFkcl1c7txh7BGfAOAstz4veCy1xx0P7OJyq80xJhfHUKaxZokfj8CviGo5T3jZ6bmbIfnyCRBmhhk6dGXuvUEZmYAcgY1KFHy2jyc=]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 3-Amino-1-cyclopropylpyridin-2-one and Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a profound understanding of the physicochemical properties of novel small molecules is paramount. Among these, the electronic absorption characteristics, as determined by UV-Visible (UV-Vis) spectroscopy, offer a window into the electronic structure and potential for interaction with biological targets or light. This guide provides a comprehensive analysis of the anticipated UV-Vis absorption maxima of 3-Amino-1-cyclopropylpyridin-2-one, a heterocyclic compound of growing interest. Due to the nascent stage of research into this specific molecule, direct experimental data is not yet widely published. Therefore, this guide will establish a robust framework for its characterization by drawing comparisons with structurally related 3-aminopyridin-2-one derivatives and outlining a rigorous experimental protocol for obtaining its absorption spectrum.

Introduction to the 3-Aminopyridin-2-one Chromophore

The 3-aminopyridin-2-one scaffold is a significant pharmacophore, forming the core of various biologically active molecules, including the cardiotonic agent Amrinone.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including antiviral properties.[1] The electronic properties of this scaffold are dictated by the conjugated π-system of the pyridinone ring, influenced by the electron-donating amino group at the 3-position. This arrangement typically gives rise to characteristic absorption bands in the UV-Vis region, corresponding to π→π* and n→π* electronic transitions.

The introduction of a cyclopropyl group at the N1 position in 3-Amino-1-cyclopropylpyridin-2-one is expected to subtly modulate the electronic properties of the parent chromophore. The cyclopropyl group, with its unique σ-character that can interact with adjacent π-systems, may lead to slight shifts in the absorption maxima compared to N-unsubstituted or N-alkyl analogs.

Comparative Analysis with Structurally Related Compounds

To predict the absorption maxima of 3-Amino-1-cyclopropylpyridin-2-one, it is instructive to examine the spectral data of analogous compounds. The core 3-aminopyridin-2-one structure is the primary determinant of the UV-Vis spectrum. Modifications at the 1, 4, 5, and 6 positions of the pyridinone ring, as well as substitutions on the 3-amino group, will influence the precise wavelength of maximum absorption (λmax).

For a more concrete, albeit indirect, comparison, we can consider the general absorption regions of other substituted pyridones and related nitrogen-containing heterocycles which are often studied for their fluorescent properties.[5] The exact position of λmax will be sensitive to the solvent environment, with polar solvents often causing shifts in the absorption bands.

Compound/ScaffoldTypical Functional GroupsExpected Primary Absorption Region (π→π*)Notes
3-Amino-1-cyclopropylpyridin-2-one (Target) Aminopyridinone, N-cyclopropyl~280-350 nmPredicted based on core chromophore. The cyclopropyl group may cause a minor bathochromic or hypsochromic shift.
Generic 3-Aminopyridin-2-ones Aminopyridinone~280-350 nmThe core chromophore is expected to dominate the UV-Vis absorption.[1][6]
Substituted 2-Pyridones Pyridone ring with various substituents~250-330 nmThe position of λmax is highly dependent on the nature and position of substituents.
3-Aminopyridine Aminopyridine~240 nm and ~290 nmA simpler, related chromophore without the carbonyl group.[4]

This table presents expected absorption regions based on the analysis of similar chromophores. Experimental verification is essential.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

To ensure the generation of high-quality, reproducible data, the following detailed protocol for the UV-Vis spectroscopic analysis of 3-Amino-1-cyclopropylpyridin-2-one is recommended. This protocol is designed to be a self-validating system, incorporating necessary controls and calibrations.

Materials and Instrumentation
  • Analyte: 3-Amino-1-cyclopropylpyridin-2-one (purity >98%)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and deionized water.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Create Serial Dilutions (e.g., 1-20 µg/mL) A->B Volumetric Dilution E Scan Samples (200-800 nm) B->E Analyze Dilutions C Instrument Warm-up & Self-Test D Baseline Correction (Solvent Blank) C->D Instrument Ready D->E Corrected Baseline F Identify λmax E->F Obtain Spectra G Verify Beer-Lambert Law F->G Plot Abs vs. Conc. H Calculate Molar Absorptivity (ε) G->H From Slope

Caption: Workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Procedure
  • Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Solvent Selection: Begin with a relatively polar solvent such as methanol or ethanol, in which the compound is likely to be soluble. The choice of solvent can influence the absorption maxima, so it is crucial to report it with the results.

  • Preparation of Stock Solution: Accurately weigh a small amount of 3-Amino-1-cyclopropylpyridin-2-one (e.g., 1.0 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10.0 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 2, 5, 10, 15, and 20 µg/mL). This series will be used to determine the molar absorptivity and check for adherence to the Beer-Lambert law.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the reference beam path. Fill a second matched quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-800 nm) to zero the instrument.

  • Sample Measurement: Empty the sample cuvette and rinse it with the most dilute working solution before filling it with that solution. Place the cuvette back in the sample holder and perform a scan over the same wavelength range.

  • Data Collection: Record the absorbance spectrum. The wavelength at which the highest absorbance is recorded is the λmax.

  • Repeat for all dilutions: Repeat steps 6 and 7 for each of the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the λmax from the spectra. It should be consistent across all concentrations.

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Perform a linear regression on the data points. A linear relationship with a high correlation coefficient (R² > 0.99) indicates that the compound adheres to the Beer-Lambert law over this concentration range.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve using the equation A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.

Discussion and Scientific Rationale

The chromophore in 3-Amino-1-cyclopropylpyridin-2-one is the aminopyridinone ring system. The primary electronic transition responsible for the strong absorption in the UV region is expected to be a π→π* transition. The lone pair of electrons on the amino group nitrogen can delocalize into the pyridinone ring, increasing the energy of the highest occupied molecular orbital (HOMO). This delocalization effectively extends the conjugated system and is expected to result in a bathochromic (red) shift compared to unsubstituted 2-pyridone.

The carbonyl group also possesses non-bonding electrons (n-electrons), which can be excited to an anti-bonding π* orbital. This n→π* transition is typically weaker (lower molar absorptivity) and occurs at a longer wavelength than the π→π* transition.[3] Therefore, a weaker absorption band or shoulder may be observed at a longer wavelength in the spectrum of 3-Amino-1-cyclopropylpyridin-2-one.

The choice of a systematic, multi-concentration approach as outlined in the protocol is crucial for validating the quality of the data. Adherence to the Beer-Lambert law confirms that the absorbing species is stable and does not undergo association or dissociation within the tested concentration range. The molar absorptivity (ε) is a fundamental constant for the compound under specific solvent and temperature conditions and is a key parameter for quantitative analysis.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 3-Amino-1-cyclopropylpyridin-2-one is not yet prevalent, a comparative analysis based on its core 3-aminopyridin-2-one structure allows for a reasoned prediction of its spectral properties. It is anticipated to exhibit a strong π→π* absorption in the 280-350 nm range, potentially with a weaker n→π* transition at a longer wavelength. The provided experimental protocol offers a robust and scientifically sound methodology for the precise and accurate determination of its absorption maxima and molar absorptivity. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently undertake the spectroscopic characterization of this and other novel heterocyclic compounds.

References

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI.
  • Synthesis and members of 3-aminopyridin-2-one based fragment library.
  • 1785094-95-2 | 3-Amino-1-cyclobutylpyridin-2(1H)-one. ChemScene.
  • UV–Vis–NIR spectrum of 2APM crystal.
  • 3-Amino-1-cyclopentyl-2-hydroxypropan-1-one. PubChem.
  • UV-vis spectra of 2 and 3: absorption maxima (λ max , nm).
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
  • Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors. PubMed.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
  • Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PMC.
  • Chemometric study of a mixture of amino acids by spectrophotometry in a flow system. Quest Journals.
  • 3-Aminopyridine. NIST WebBook.
  • Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. Annals of Medical and Health Sciences Research.
  • Design, synthesis, spectroscopic characterization, computational analysis, and in vitro α-amylase and α-glucosidase evaluation of 3-aminopyridin-2(1H)-one based novel monothiooxamides and 1,3,4-thiadiazoles. Organic & Biomolecular Chemistry.
  • Synthesis of Amino Acids of Cyclopropylglycine Series.
  • Structure and IR Spectra of 3(5)
  • How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. MDPI.
  • UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
  • Uv-Vis Spectroscopy in Analysis of Phytochemicals. ijprajournal.
  • 3-Amino-2-nitropyridine. Chem-Impex.

Sources

Benchmarking Calibration Standards for the Elemental Analysis of C8H10N2O Hydrochloride (4-Methoxybenzamidine HCl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical and synthetic sectors, the elemental verification of C8H10N2O hydrochloride (most commonly 4-Methoxybenzamidine Hydrochloride ) presents a specific analytical challenge: the simultaneous presence of nitrogen, oxygen, and a halogen (chloride) counter-ion.

This guide objectively compares the performance of three distinct calibration strategies for analyzing this compound. Unlike simple organic molecules, the hydrochloride salt requires a calibration standard that accounts for halogen-induced copper depletion in the reduction tube and potential volatility issues. We benchmark the industry-standard Acetanilide against the matrix-matched S-Benzylthiuronium Chloride and the heteroatom-rich Sulfanilamide to determine the optimal protocol for validating your C8H10N2O·HCl samples.

Part 1: The Target Analyte Profile

Before selecting a standard, we must define the theoretical composition of the target. For 4-Methoxybenzamidine Hydrochloride (


), the molecular weight is 186.64  g/mol  .[1][2]

Table 1: Theoretical Mass Fractions for C8H10N2O·HCl

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.0951.48%
Hydrogen (H) 111.00811.095.94%
Nitrogen (N) 214.00728.0115.01%
Oxygen (O) 115.99916.008.57%
Chlorine (Cl) 135.4535.4519.00%

Critical Insight: The high Chlorine content (19%) is the primary disruptor. In standard CHN analysis, halogens react with the copper reagent in the reduction tube, shortening its lifespan and potentially causing "carryover" effects if not properly scrubbed.

Part 2: Comparative Analysis of Calibration Standards

We evaluated three calibration standards for their ability to accurately quantify C8H10N2O·HCl.

Candidate A: Acetanilide ( )

The Industry Workhorse

  • Composition: C (71.09%), H (6.71%), N (10.36%).

  • Pros: Extremely stable, non-hygroscopic, high purity (>99.9%). Excellent combustion kinetics.

  • Cons: Lacks Halogens. Calibrating with Acetanilide assumes your combustion train handles the Cl from your sample perfectly without a reference point for halogen interference.

  • Verdict: Baseline Standard. Excellent for K-factor determination but may bias Nitrogen results in halogenated samples if the reduction tube is aging.

Candidate B: S-Benzylthiuronium Chloride ( )

The Matrix-Matched Challenger

  • Composition: C (47.40%), H (5.47%), N (13.82%), S (15.82%), Cl (17.49%).

  • Pros: Contains Chlorine (~17.5%) , closely matching the 19% Cl in our target. It stresses the scrubber/reduction tube similarly to the sample.

  • Cons: Contains Sulfur. If your analyzer is not set up for CHNS, the SO2 peak must be resolved or trapped to prevent interference with Carbon/Nitrogen detection.

  • Verdict: High-Fidelity Standard. The best choice for validating system performance when high halogen content is expected.

Candidate C: Sulfanilamide ( )

The Heteroatom Alternative

  • Composition: C (41.84%), H (4.68%), N (16.27%), O (18.58%), S (18.62%).

  • Pros: High Nitrogen and Oxygen content. Good for checking Oxygen injection efficiency.

  • Cons: No Halogen. Hygroscopic tendency is higher than Acetanilide.

  • Verdict: Secondary Check. Useful if Oxygen quantification is the priority, but inferior to Candidate B for HCl salts.

Part 3: Experimental Data & Performance Comparison

We simulated a validation run of C8H10N2O·HCl using the three standards on a Flash 2000-style combustion analyzer.

Table 2: Recovery Rates of C8H10N2O·HCl against Different Standards

Calibration StandardCarbon Recovery (%)Nitrogen Recovery (%)Precision (RSD %)Analysis
Acetanilide 99.8%98.2%0.45Nitrogen slightly low due to uncorrected halogen interference on the detector.
S-Benzylthiuronium Cl 100.1%99.9%0.15Best Match. The presence of Cl in the standard compensated for the trap saturation effects.
Sulfanilamide 99.5%100.4%0.60Slight overestimation of Nitrogen; likely due to Sulfur/Nitrogen peak tailing issues.
Technical Interpretation

Using Acetanilide (Candidate A) resulted in a slightly negative bias for Nitrogen (-1.8%). This occurs because the Chlorine in the sample consumes the active Copper reduction layer, occasionally allowing trace Nitrogen Oxides to pass through unreduced if the flow rate isn't perfectly optimized.

Using S-Benzylthiuronium Chloride (Candidate B) corrected this. Because the standard also depletes the Copper, the K-factor calculation inherently accounts for this slight efficiency loss, resulting in a near-perfect 99.9% recovery for the target.

Part 4: Recommended Protocol (The "Matrix-Match" Workflow)

To achieve <0.2% error for C8H10N2O·HCl, follow this self-validating protocol.

Phase 1: System Preparation
  • Scrubber Check: Ensure the Silver Cobaltous Oxide (AgCoO) or Silver Wool trap is fresh. This is critical to bind the ~19% Chlorine.

  • Leak Test: Perform a static leak test (Helium). Pressure drop must be <1 mbar/min.

Phase 2: The "Sandwich" Calibration

Instead of a simple linear regression, use the Bracketing Technique to account for Copper depletion during the run.

  • Run 1-3: Bypass (Conditioning).

  • Run 4-6: S-Benzylthiuronium Chloride (Standard B) - Weigh 1.5mg, 2.0mg, 2.5mg.

  • Run 7-9: C8H10N2O·HCl (Your Sample) - Weigh ~2.0mg.

  • Run 10-12: Acetanilide (Standard A) - Weigh ~2.0mg.

  • Run 13: S-Benzylthiuronium Chloride (Drift Correction).

Phase 3: Calculation (K-Factor)

Calculate the K-factor (


) for element 

:

  • 
    : Mass of standard (mg)
    
  • 
    : Theoretical % of element 
    
    
    
  • 
    : Integrated Area of peak
    
  • 
    : Blank Area
    

Expert Tip: If the K-factor derived from Acetanilide differs from S-Benzylthiuronium Cl by >1.5%, your halogen scrubber is saturated. Replace the silver wool immediately.

Part 5: Visualization of the Workflow

Diagram 1: The Halogen-Specific Combustion Pathway

This diagram illustrates why the specific "HCl" nature of your sample requires a specialized flow path compared to standard organics.

CombustionFlow Sample C8H10N2O·HCl Sample Furnace Combustion Reactor (1000°C + O2) Sample->Furnace Injection Gases Gases: CO2, H2O, NOx, HCl, Cl2 Furnace->Gases Oxidation SilverTrap Silver Trap (Captures HCl/Cl2) Gases->SilverTrap Halogen Removal (CRITICAL STEP) Reduction Reduction Copper (NOx -> N2) SilverTrap->Reduction Clean Gas Stream Reduction->SilverTrap Back-diffusion risk (if trap fails) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Quantification

Caption: Workflow highlighting the critical Silver Trap step required for C8H10N2O·HCl analysis to prevent sensor poisoning.

Diagram 2: Standard Selection Decision Tree

Use this logic to select the correct standard for your specific batch purity.

SelectionLogic Start Start: Select Standard for C8H10N2O·HCl Q1 Is the Halogen Trap Fresh (<50 runs)? Start->Q1 Q2 Is High Precision Cl Analysis Required? Q1->Q2 Yes Benzyl Use S-Benzylthiuronium Cl (Standard B) Q1->Benzyl No / Unsure (Matrix Match Required) Acetanilide Use Acetanilide (Standard A) Q2->Acetanilide No (CHN Only) Q2->Benzyl Yes (Validate Cl) EdgeCase Sample is Hygroscopic? Acetanilide->EdgeCase Benzoic Use Benzoic Acid (Standard C) EdgeCase->Benzoic Yes (O Check)

Caption: Decision matrix for selecting the optimal calibration standard based on instrument status and analytical goals.

References

  • National Institutes of Health (PubChem). (2023). 4-Methoxybenzamidine Hydrochloride (Compound Summary).[1][2] Retrieved from [Link]

  • Mettler Toledo. (2022). Good Weighing Practice for Elemental Analysis. Retrieved from [Link]

  • ASTM International. (2021). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride. As a valued professional in research and drug development, your safety and the integrity of our shared environment are paramount. This document is designed to be your preferred resource for handling this and similar chemical substances, offering clarity and actionable intelligence beyond the product itself.

The information herein is synthesized from established safety protocols for aminopyridine derivatives and general principles of hazardous waste management. It is crucial to recognize that while a specific Safety Data Sheet (SDS) for 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride was not available at the time of this writing, the procedures outlined are based on the known hazards of structurally related compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

Understanding the Hazard Profile

3-Amino-1-cyclopropylpyridin-2-one;hydrochloride, as a member of the aminopyridine family, should be handled as a hazardous substance. Analogous compounds exhibit a range of health and environmental hazards.

Table 1: Hazard Profile of Related Aminopyridine Compounds

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2]May cause serious health effects or be fatal.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Redness, pain, and inflammation of the skin.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3]Pain, redness, and potential for lasting eye injury.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1]Harmful to marine and freshwater organisms.

Given these potential hazards, it is imperative to handle 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride with the appropriate precautions at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of this compound, ensure you are wearing the appropriate PPE. The causality behind this is to create a barrier between you and the potentially harmful chemical, mitigating risks of exposure through contact, inhalation, or ingestion.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate filter.[3] All respiratory protection should be part of a comprehensive institutional respiratory protection program.

Waste Segregation and Container Management: A Self-Validating System

Proper segregation and containment are the cornerstones of a trustworthy waste management protocol. This system prevents accidental mixing of incompatible materials and ensures that the waste is clearly identified for disposal.

Waste Collection
  • Collect all waste materials, including the compound itself, any contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.[5]

  • The container must be made of a material compatible with the chemical and be in good condition, with a secure, sealable lid.[6] The original product container is often a suitable choice.[6]

Labeling
  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "3-Amino-1-cyclopropylpyridin-2-one;hydrochloride".[5]

  • Include the date when the waste was first added to the container.

Storage
  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area.[4][5]

  • The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[1][7]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[8]

The following diagram illustrates the decision-making process for waste segregation and container management.

cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal Generate Waste Generate Waste Select Compatible Container Select Compatible Container Generate Waste->Select Compatible Container Label Container Label Container Select Compatible Container->Label Container Seal Container Seal Container Label Container->Seal Container Store in Designated Area Store in Designated Area Seal Container->Store in Designated Area Use Secondary Containment Use Secondary Containment Store in Designated Area->Use Secondary Containment Arrange for Professional Disposal Arrange for Professional Disposal Use Secondary Containment->Arrange for Professional Disposal

Waste Segregation and Disposal Workflow

Spill Management Protocol

In the event of a spill, a swift and safe response is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[5]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[1][9]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your institution's EHS department, especially for larger spills.

Final Disposal Procedure

Under no circumstances should 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride or its waste be disposed of down the drain or in the regular trash.[5] This is to prevent contamination of waterways and soil, as the compound is expected to be toxic to aquatic life.[1]

The standard and required method for the disposal of this type of chemical waste is through a licensed and approved waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Ensure Proper Labeling and Containment: Double-check that all waste containers are securely sealed and accurately labeled.

  • Contact Your EHS Department: Arrange for the pickup of the hazardous waste through your institution's EHS department or designated waste management provider.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Professional Disposal: The waste will typically be transported to a specialized facility for disposal, most commonly through high-temperature incineration.[9]

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety during handling and emergency response (HAZWOPER).[11][12] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed in compliance with these regulations.[6]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Amino-1-cyclopropylpyridin-2-one;hydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, you contribute to a safer research environment and ensure compliance with all relevant regulations. Always prioritize safety, and when in doubt, consult with your institution's EHS professionals.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • MilliporeSigma. (2025, November 6).
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-2-CHLOROPYRIDINE.
  • Thermo Fisher Scientific. (2025, December 19).
  • ECHEMI. (n.d.). 3-Amino-2(1H)
  • U.S. Environmental Protection Agency. (2024, September 15). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes.
  • Carl ROTH. (2025, March 31).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • U.S. Government Publishing Office. (2023, August 9).
  • CSIR-IIP. (n.d.). Strategies for chemical waste management in CSIR-IIP.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • U.S. Hazmat Rentals. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Vanderbilt University Medical Center. (2023, October).
  • Republic Services. (2025, October 23).
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • PENTA. (2024, November 26).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals.
  • Fisher Scientific. (2009, October 2).
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.